Product packaging for Benzyl 3-(benzyloxy)propanoate(Cat. No.:CAS No. 93652-31-4)

Benzyl 3-(benzyloxy)propanoate

Cat. No.: B11999540
CAS No.: 93652-31-4
M. Wt: 270.32 g/mol
InChI Key: TYHIDBILVGODSA-UHFFFAOYSA-N
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Description

Significance of Benzyl (B1604629) 3-(benzyloxy)propanoate as a Synthetic Intermediate and Precursor

Benzyl 3-(benzyloxy)propanoate serves as a crucial building block in organic synthesis. The presence of benzyl groups as protecting groups for both the carboxylic acid and the hydroxyl functional groups allows for selective chemical transformations at other parts of a molecule. These benzyl groups are relatively stable under a variety of reaction conditions but can be removed under specific, often mild, conditions such as hydrogenolysis. This controlled deprotection is a key feature that makes benzyl-protected compounds like this compound highly useful.

The compound's structure is particularly advantageous in multi-step syntheses where preventing unwanted side reactions is critical. For instance, it can be a precursor for the synthesis of various biologically active compounds and complex molecular architectures. The dual functionality of the propanoate backbone, combined with the protective benzyl groups, offers chemists a versatile platform for introducing further chemical diversity.

Historical Development of Propanoate Ester Chemistry Relevant to this compound

The chemistry of propanoate esters is deeply rooted in the broader history of ester synthesis. One of the foundational methods for creating the ether linkage present in the benzyloxy group is the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.orgbyjus.com This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, provided early proof of the structure of ethers and remains a cornerstone of organic synthesis. wikipedia.orgbyjus.com

The formation of the ester linkage itself is typically achieved through esterification reactions. A common laboratory method involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukopenstax.org Over the years, numerous methods for ester synthesis have been developed to improve yields and accommodate a wider range of functional groups. researchgate.net

The use of benzyl groups as protecting groups became prominent in the 20th century, particularly in peptide synthesis and the synthesis of complex natural products. The ability to selectively remove benzyl groups without disturbing other sensitive functionalities was a significant advancement. orgsyn.org Modern variations of benzylation reactions offer milder conditions, avoiding the strongly acidic or basic environments required by traditional methods. orgsyn.org

Structural Elucidation and Systematic Nomenclature of this compound

The systematic IUPAC name for this compound is benzyl 3-(phenylmethoxy)propanoate. chemspider.com The structure consists of a three-carbon propanoate chain. The carboxyl group is esterified with a benzyl alcohol, and a benzyloxy group (a benzyl group linked via an oxygen atom) is attached to the third carbon of the propanoate backbone.

The structural confirmation of this compound and related compounds relies on modern analytical techniques.

Table 1: Spectroscopic Data for this compound

Spectroscopic Technique Key Features and Observed Values
¹H NMR (300 MHz, CDCl₃) δ = 7.35 – 7.26 (m, 10H, aromatic protons), 5.16 (s, 2H, ester benzyl CH₂), 4.53 (s, 2H, ether benzyl CH₂), 3.78 (t, 2H, -O-CH₂-), 2.68 (t, 2H, -CH₂-CO-) ppm. chemrxiv.org
¹³C NMR (75 MHz, CDCl₃) δ = 171.5 (C=O), 137.9 (aromatic C), 135.9 (aromatic C), 128.5 (aromatic CH), 128.3 (aromatic CH), 127.8 (aromatic CH), 73.3 (ether benzyl CH₂), 66.5 (ester benzyl CH₂), 65.8 (-O-CH₂-), 35.4 (-CH₂-CO-) ppm. chemrxiv.org

| Infrared (IR) Spectroscopy | Characteristic peaks for the ester C=O stretch are expected around 1730 cm⁻¹. |

Overview of Current Research Trends and Unexplored Avenues for this compound

Current research involving this compound and structurally similar compounds often focuses on their application in the synthesis of novel materials and biologically active molecules. For example, related propanoate derivatives are being investigated as precursors for compounds with potential applications in medicine and agrochemicals. vulcanchem.commdpi.com The reactivity of the ester and ether linkages allows for a variety of chemical modifications. chemrxiv.org

One area of interest is the use of such compounds in the development of polymers. The retro-oxa-Michael reaction of related structures has been explored, demonstrating the potential for creating and depolymerizing polymers under specific conditions. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O3 B11999540 Benzyl 3-(benzyloxy)propanoate CAS No. 93652-31-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93652-31-4

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

benzyl 3-phenylmethoxypropanoate

InChI

InChI=1S/C17H18O3/c18-17(20-14-16-9-5-2-6-10-16)11-12-19-13-15-7-3-1-4-8-15/h1-10H,11-14H2

InChI Key

TYHIDBILVGODSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Retrosynthetic Analysis and Precursor Chemistry for Benzyl 3 Benzyloxy Propanoate

Key Disconnections and Strategic Planning in Benzyl (B1604629) 3-(benzyloxy)propanoate Synthesis

The retrosynthetic analysis of Benzyl 3-(benzyloxy)propanoate reveals two primary strategic disconnections. These disconnections break the molecule down at the ester and ether linkages, respectively.

The first and most apparent disconnection is at the ester bond (C-O bond of the carboxyl group). This leads to benzyl alcohol and 3-(benzyloxy)propanoic acid. This is a common and reliable disconnection, as ester formation is a well-established transformation in organic synthesis.

The second key disconnection is at the benzyl ether linkage (C-O bond of the hydroxyl group at the 3-position). This breaks down 3-(benzyloxy)propanoic acid into a 3-hydroxypropanoic acid derivative and a benzyl group source, such as benzyl bromide.

A strategic plan for the synthesis would therefore likely involve two main steps: the benzylation of the hydroxyl group of a 3-hydroxypropanoic acid derivative, followed by the esterification of the resulting carboxylic acid with benzyl alcohol. The order of these steps can be crucial and will influence the choice of starting materials and protecting groups. For instance, performing the esterification first would require the protection of the hydroxyl group of the 3-hydroxypropanoic acid derivative with a group other than a benzyl group to ensure selective reaction.

Core Precursors and Starting Material Options for this compound

The retrosynthetic analysis points towards several key precursors. The selection of these starting materials will depend on factors such as commercial availability, cost, and the desired stereochemistry of the final product.

The three-carbon backbone of this compound originates from propanoic acid or a derivative thereof. 3-Hydroxypropanoic acid is a direct precursor to the 3-(benzyloxy)propanoic acid intermediate. For the esterification step, the carboxylic acid can be activated to facilitate the reaction. Common activated derivatives include acyl chlorides, anhydrides, or the use of coupling agents. 3-(Benzyloxy)propanoic acid itself is a key intermediate that can be used in the synthesis of more complex molecules. lookchem.com

Precursor Role in Synthesis
3-Hydroxypropanoic acidProvides the three-carbon backbone with the hydroxyl group for etherification.
3-(Benzyloxy)propanoic acidThe direct precursor for the final esterification step with benzyl alcohol. lookchem.com

Both the benzyl ester and the benzyl ether functionalities in the target molecule are introduced using benzyl-containing reagents.

Benzyl alcohol is the most direct precursor for the formation of the benzyl ester through esterification with 3-(benzyloxy)propanoic acid.

Benzyl bromide or benzyl chloride are common and effective reagents for the formation of the benzyl ether via a Williamson ether synthesis with the hydroxyl group of a 3-hydroxypropanoic acid derivative. orgsyn.org The synthesis of related compounds has been achieved using benzyl bromide in the presence of a base like sodium hydride or potassium carbonate. prepchem.comorgsyn.orgsorbonne-universite.fr

Reagent Function Typical Reaction
Benzyl alcoholForms the benzyl esterFischer esterification or activated ester coupling
Benzyl bromideForms the benzyl etherWilliamson ether synthesis orgsyn.orgorgsyn.orgsorbonne-universite.fr
Benzyl chlorideForms the benzyl etherWilliamson ether synthesis

For the synthesis of enantiomerically pure analogues of this compound, chiral starting materials are essential. The stereocenter in these analogues would typically be at the C2 or C3 position of the propanoate backbone.

Commonly used chiral precursors include:

(S)- or (R)-Ethyl lactate: This readily available chiral building block can be used to introduce stereochemistry at the C2 position. The synthesis of related chiral benzyloxy compounds has been demonstrated starting from ethyl (S)-lactate. orgsyn.org

(S)- or (R)-Glycidol: This epoxide can be opened to provide a chiral 3-hydroxypropanoic acid derivative. The synthesis of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid often starts from (S)-glycidol.

(S)- or (R)-Malic acid: This dicarboxylic acid can be chemically modified to produce chiral 3-hydroxypropanoic acid derivatives.

The use of these precursors allows for the synthesis of specific stereoisomers, which is often crucial in pharmaceutical applications.

Role of Protecting Group Chemistry in this compound Synthesis Design

Protecting group chemistry is fundamental in the synthesis of molecules with multiple functional groups like this compound. The hydroxyl and carboxyl groups of the 3-hydroxypropanoic acid precursor can interfere with each other during the synthesis.

For example, if the esterification with benzyl alcohol is performed first, the hydroxyl group of 3-hydroxypropanoic acid must be protected to prevent it from reacting with the activated carboxylic acid. The benzyl group itself can be considered a protecting group for the hydroxyl and carboxylic acid functionalities. The strategic use of protecting groups ensures that the desired reactions occur selectively.

In more complex syntheses involving multiple hydroxyl or amino groups, an orthogonal protecting group strategy becomes critical. Orthogonal protecting groups are groups that can be removed under different reaction conditions, allowing for the selective deprotection of one functional group while others remain protected.

While the synthesis of this compound itself might not strictly require an orthogonal strategy if the reaction sequence is well-planned (etherification followed by esterification), the concept is crucial for the synthesis of more complex analogues. For instance, if a second, different hydroxyl group were present in the molecule, one might be protected as a benzyl ether and the other as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS). The silyl ether can be removed under acidic conditions or with fluoride (B91410) ions, leaving the benzyl ether intact. Conversely, the benzyl ether can be removed by hydrogenolysis, leaving the silyl ether untouched. This level of control is essential in the synthesis of complex natural products and pharmaceuticals. The use of various protecting groups that can be selectively removed is a common strategy in multi-step organic synthesis. google.com

Sequential Protecting Group Introduction and Removal

The synthesis of this compound from its logical precursor, 3-hydroxypropanoic acid, necessitates a strategic and sequential introduction of two benzyl groups. This is because the starting material possesses two reactive functional groups: a carboxylic acid and a hydroxyl group. Attempting to introduce both benzyl groups in a single step would lead to a mixture of products, including the desired compound, the dibenzylated product at the hydroxyl group, and unreacted starting material, resulting in a low yield and complex purification. Therefore, a sequential approach using protecting groups is essential for an efficient and high-yielding synthesis.

The core of the synthetic strategy revolves around the differential reactivity of the carboxylic acid and hydroxyl groups and the use of benzyl groups for protection. The benzyl group is a common protecting group for both alcohols and carboxylic acids. It is relatively stable to a range of reaction conditions but can be removed under specific, mild conditions, typically through catalytic hydrogenation. scribd.com

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals a clear pathway that highlights the need for sequential reactions. The target molecule can be disconnected at the ester and ether linkages.

The first disconnection is at the carboxylate ester bond, which is a standard ester linkage. This leads back to 3-(benzyloxy)propanoic acid and benzyl alcohol. This step is a logical disconnection as esterification is a reliable and high-yielding reaction.

The second disconnection occurs at the benzyl ether linkage of 3-(benzyloxy)propanoic acid. acs.orglookchem.com This reveals the key bifunctional precursor, 3-hydroxypropanoic acid, and another equivalent of a benzylating agent. This analysis underscores that one of the functional groups in 3-hydroxypropanoic acid must be selectively protected while the other is benzylated.

Synthetic Strategy and Precursor Chemistry

Based on the retrosynthetic analysis, the forward synthesis involves a two-step benzylation process starting from 3-hydroxypropanoic acid. The sequence of these steps is critical.

Step 1: Protection of the Hydroxyl Group

The first step in the synthesis is the selective protection of the hydroxyl group of 3-hydroxypropanoic acid as a benzyl ether. This is typically achieved using the Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack benzyl bromide or benzyl chloride. organic-chemistry.org This reaction is generally performed under basic conditions. The carboxylic acid is deprotonated under these conditions to form a carboxylate, which is a much poorer nucleophile than the alkoxide, thus ensuring the selective benzylation of the hydroxyl group.

Table 1: Reaction Conditions for Benzylation of Hydroxyl Group

Reagent Base Solvent Temperature Yield (%)
Benzyl BromideSodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)Room TemperatureHigh
Benzyl ChloridePotassium Carbonate (K₂CO₃)AcetoneRefluxGood to High

Step 2: Esterification of the Carboxylic Acid

With the hydroxyl group now protected as a benzyl ether, the second step involves the esterification of the carboxylic acid group with benzyl alcohol. This reaction is typically carried out under acidic conditions, a process known as Fischer esterification. rsc.org The use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.

Table 2: Reaction Conditions for Benzylation of Carboxylic Acid Group

Reagent Catalyst Solvent Conditions Yield (%)
Benzyl AlcoholSulfuric Acid (H₂SO₄)Toluene (B28343)Reflux with Dean-Stark trapHigh
Benzyl Alcoholp-Toluenesulfonic acid (p-TsOH)Benzene (B151609)Reflux with Dean-Stark trapHigh

The removal of water, a byproduct of the reaction, using a Dean-Stark apparatus drives the equilibrium towards the formation of the ester, ensuring a high yield of the final product, this compound.

Removal of Protecting Groups

Should the synthetic scheme require the deprotection of this compound, both benzyl groups can be removed simultaneously. Catalytic hydrogenation is the most common and efficient method for the cleavage of both benzyl ethers and benzyl esters. scribd.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This process regenerates the 3-hydroxypropanoic acid, demonstrating the utility of the benzyl groups as temporary protecting elements.

Synthetic Methodologies for the Preparation of Benzyl 3 Benzyloxy Propanoate

Direct Esterification and Transesterification Approaches for Benzyl (B1604629) 3-(benzyloxy)propanoate

These methods focus on the formation of the ester bond as the key step, utilizing a precursor that already contains the benzyloxy group, namely 3-(benzyloxy)propanoic acid.

Fischer Esterification Variants for Benzyl 3-(benzyloxy)propanoate Production

Fischer-Speier esterification is a classic and cost-effective method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comgeorganics.sk For the synthesis of this compound, this involves the direct reaction of 3-(benzyloxy)propanoic acid with benzyl alcohol.

The reaction is an equilibrium process, and to drive it towards the product side, an excess of one reactant (typically the alcohol) is used, or the water formed during the reaction is removed. masterorganicchemistry.comoperachem.com Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like boron trifluoride (BF₃). operachem.com The reaction is typically conducted under reflux conditions. operachem.com For instance, a procedure analogous to the synthesis of similar esters would involve refluxing 3-(benzyloxy)propanoic acid with benzyl alcohol in a solvent like benzene (B151609) or toluene (B28343), using a Dean-Stark apparatus to azeotropically remove water. operachem.com Microwave irradiation in the presence of Brønsted acidic ionic liquids has also been shown to promote Fischer esterifications efficiently under solvent-free conditions, offering a greener alternative to traditional heating. researchgate.net

Parameter Description Common Examples Reference
Carboxylic Acid The acid precursor.3-(benzyloxy)propanoic acid chemicalbook.com
Alcohol The alcohol precursor.Benzyl alcohol orgsyn.org
Catalyst Acid catalyst to protonate the carbonyl oxygen.H₂SO₄, p-TsOH, BF₃ operachem.com
Conditions Reaction environment to favor product formation.Reflux with water removal (Dean-Stark trap) masterorganicchemistry.comoperachem.com

DCC/DMAP-Mediated Esterification in this compound Synthesis

For substrates that may be sensitive to the harsh acidic conditions and high temperatures of Fischer esterification, milder methods are preferable. The Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst, is a highly effective alternative. organic-chemistry.org This method allows the reaction to proceed at room temperature, significantly reducing the formation of side products. organic-chemistry.org

In this synthesis, DCC activates the carboxylic acid group of 3-(benzyloxy)propanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by benzyl alcohol. DMAP acts as an acyl transfer catalyst, further accelerating the reaction. organic-chemistry.orgnih.gov The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. This method is noted for its high yields, even with sterically hindered alcohols and acids. organic-chemistry.org A typical procedure involves stirring the acid, alcohol, DCC, and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. nih.gov

Enzyme-Catalyzed Transesterification for Sustainable this compound Production

Enzymatic catalysis offers a green and highly selective approach to ester synthesis. Lipases, in particular, are widely used for their ability to catalyze esterification and transesterification reactions in non-aqueous environments with high efficiency and selectivity. d-nb.info

For the production of this compound, a transesterification (or alcoholysis) reaction can be employed. This would involve reacting a simple ester of 3-(benzyloxy)propanoic acid, such as Methyl 3-(benzyloxy)propanoate or Ethyl 3-(benzyloxy)propanoate, with benzyl alcohol in the presence of an immobilized lipase (B570770). d-nb.info Lipase B from Candida antarctica (often immobilized and sold as Novozym 435) is a robust and commonly used biocatalyst for such transformations. nih.govuni-duesseldorf.de The reaction is typically performed in an organic solvent at a moderately elevated temperature (e.g., 60-70 °C) to increase reaction rates while maintaining enzyme stability. d-nb.info This method avoids harsh reagents and can often be performed with high chemoselectivity, making it a valuable tool for sustainable chemical production.

Introduction of the Benzyloxy Moiety in this compound

These synthetic strategies involve forming the C-O-C ether bond as a key step, typically on a precursor molecule that already contains the benzyl ester functionality or can be easily converted to it.

Williamson Ether Synthesis and its Modern Adaptations

The Williamson ether synthesis is a fundamental and versatile method for forming ethers. masterorganicchemistry.com It involves the Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comlibretexts.org To synthesize this compound, this reaction would typically be applied to a precursor like Benzyl 3-hydroxypropanoate.

In the classical approach, the hydroxyl group of Benzyl 3-hydroxypropanoate is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. organic-chemistry.orggoogle.com This nucleophilic alkoxide then displaces a halide from benzyl bromide or benzyl chloride to form the target ether. organic-chemistry.org The reaction is usually carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). google.com

Modern adaptations of this reaction employ milder bases to improve selectivity, which is particularly important for complex molecules with multiple functional groups. For instance, silver(I) oxide (Ag₂O) can be used as a mild base, allowing for the selective benzylation of hydroxyl groups under less harsh conditions. organic-chemistry.org

Parameter Description Common Reagents Reference
Substrate The alcohol to be converted to an ether.Benzyl 3-hydroxypropanoateN/A
Base Deprotonates the hydroxyl group to form an alkoxide.NaH, KH, Ag₂O masterorganicchemistry.comorganic-chemistry.org
Benzylating Agent Provides the benzyl group.Benzyl bromide, Benzyl chloride orgsyn.orgorganic-chemistry.org
Solvent Aprotic polar solvent.THF, DMF google.com

Mitsunobu Reaction for Stereoselective Ether Formation

The Mitsunobu reaction is a powerful tool in organic synthesis for converting alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry. mdpi.com This stereoselectivity is a key advantage when chiral starting materials are used. The reaction couples an alcohol with a suitable acidic pronucleophile under mild, dehydrative conditions mediated by a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). mdpi.comnih.gov

To form the benzyloxy ether in a precursor to this compound, one would react a substrate like Benzyl (S)-3-hydroxypropanoate with benzyl alcohol (acting as the pronucleophile). However, a more common Mitsunobu application would be the esterification itself. For ether formation, the reaction proceeds by activating the benzyl alcohol with the DEAD/PPh₃ combination, which is then displaced by the hydroxyl group of the propanoate substrate. nih.gov The reaction is typically carried out in an anhydrous solvent like THF at or below room temperature. nih.govsemanticscholar.org The stereospecificity of the Mitsunobu reaction makes it particularly valuable in the synthesis of optically active natural products and pharmaceuticals. mdpi.com

Catalytic Benzylation Strategies Utilizing Transition Metals

The synthesis of this compound involves two key transformations: the benzylation of a hydroxyl group to form a benzyl ether and the esterification of a carboxylic acid to form a benzyl ester. Transition metal catalysis offers powerful tools for both of these steps, often providing high efficiency and selectivity.

Palladium-catalyzed reactions are prominent in C-O bond formation. For instance, palladium-catalyzed benzylic alkylation of acyclic esters has been demonstrated, proceeding through π-(benzyl)Pd(II) electrophiles. nih.gov This type of cooperative catalysis, combining a Lewis base and a palladium complex, can achieve high enantioselectivity. nih.gov While often focused on C-C bond formation at the α-position to the ester, the principles can be extended to O-benzylation or the formation of the benzyl ester itself. Palladium has also been used for the direct benzylation of carboxylic acids with toluene, representing an atom-economic approach to benzyl esters. organic-chemistry.org

Other late transition metals are also effective. Copper(II) has been shown to catalyze the cross-dehydrogenative coupling of aldehydes with alkylbenzenes to form benzylic esters. organic-chemistry.org Dual catalysis systems, such as Pd/Cu, have been developed for the stereodivergent benzylic substitution of racemic benzyl esters, highlighting the sophisticated control achievable with transition metals. chinesechemsoc.org

Iron complexes are also noteworthy. Ionic iron(III) complexes, for example, can catalyze the esterification of primary benzylic C-H bonds with carboxylic acids, providing a direct route to benzyl esters from simple hydrocarbon precursors. organic-chemistry.org The mechanism for Lewis acid-catalyzed esterification often involves the coordination of the metal species to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. mdpi.com

Below is a table summarizing various transition metal catalysts applicable to the formation of benzyl ether and benzyl ester linkages relevant to the synthesis of this compound.

Catalyst SystemReaction TypeSubstratesKey Features
Palladium / Lewis BaseAsymmetric Benzylic AlkylationAcyclic Esters, Benzylic PhosphatesProceeds via C1-ammonium enolates and π-(benzyl)PdII electrophiles; high enantioselectivity. nih.gov
Palladium(II) AcetateC-H AcyloxylationCarboxylic Acids, TolueneDirect, atom-economic synthesis of benzyl esters using oxygen as the oxidant. organic-chemistry.org
Copper(II)Cross-Dehydrogenative Coupling (CDC)Aldehydes, AlkylbenzenesForms benzylic esters in the presence of an oxidant like TBHP. organic-chemistry.org
Ionic Iron(III) ComplexesC-H EsterificationCarboxylic Acids, Benzylic C-HBroad generality and tolerance for sterically hindered substrates. organic-chemistry.org
Tetranuclear Zinc ClusterTransesterificationEsters, AlcoholsMild reaction conditions, suitable for various functionalized substrates. organic-chemistry.org

Convergent and Linear Synthesis Routes to this compound

The construction of this compound can be approached through two primary strategic plans: linear and convergent synthesis. chemistnotes.com

A linear synthesis assembles the target molecule in a sequential fashion starting from a single precursor. For this compound, a plausible linear route would start with a 3-hydroxypropanoate derivative, such as ethyl 3-hydroxypropanoate. The sequence would be:

Benzylation of the free hydroxyl group to form ethyl 3-(benzyloxy)propanoate.

Hydrolysis of the ethyl ester to yield 3-(benzyloxy)propanoic acid. chemicalbook.com

Esterification of 3-(benzyloxy)propanoic acid with benzyl alcohol to give the final product, this compound.

Fragment A Synthesis: Preparation of 3-(benzyloxy)propanoic acid, for example, by benzylation of 3-hydroxypropanoic acid or oxidation of 3-(benzyloxy)-1-propanol. chemicalbook.com

Fragment B: Benzyl alcohol (commercially available).

Final Coupling: Esterification of 3-(benzyloxy)propanoic acid (Fragment A) with benzyl alcohol (Fragment B) to yield the target molecule.

Optimization of Stepwise Yields and Overall Efficiency

Consider a hypothetical comparison:

Linear Route (3 steps):

Step 1: 85% yield

Step 2: 95% yield

Step 3: 90% yield

Convergent Route (longest linear sequence is 2 steps):

Fragment A (2 steps): 85% * 95% = 80.75%

Final Coupling Step: 90% yield

Optimization of each step is critical. For the benzylation steps (ether or ester formation), this can involve screening different bases (e.g., potassium carbonate, sodium hydride), solvents, and leaving groups on the benzylating agent (e.g., bromide, chloride, or trichloroacetimidate). prepchem.comorgsyn.org For esterification, catalysts such as B(C6F5)3 have been shown to be highly effective. chemicalbook.com The choice of catalyst, reaction temperature, and removal of byproducts (like water in esterification) are key parameters to optimize for maximizing stepwise yields.

One-Pot and Cascade Reactions for Streamlined this compound Synthesis

To further enhance efficiency, synthetic steps can be combined into one-pot or cascade (tandem) reactions, which reduce the need for intermediate purification, minimize solvent waste, and save time. A potential one-pot synthesis of this compound could start from 3-hydroxypropanoic acid.

In this scenario, 3-hydroxypropanoic acid would be treated with at least two equivalents of a benzylating agent (e.g., benzyl bromide) in the presence of a suitable base (e.g., potassium carbonate). The first equivalent would deprotonate the carboxylic acid to form the carboxylate, which would then undergo esterification. The second equivalent would react with the alkoxide formed from the deprotonation of the hydroxyl group to form the benzyl ether. While chemoselectivity could be a challenge, careful control of reaction conditions could favor the desired product. Tandem condensation-alkylation sequences have been successfully used to synthesize related complex esters, demonstrating the feasibility of such streamlined approaches.

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free or Low-Solvent Synthesis of this compound

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reactions are highly desirable. The esterification of an alcohol and a carboxylic acid is particularly amenable to this approach. For example, the synthesis of benzyl esters has been achieved under solvent-free conditions using catalysts like tris(pentafluorophenyl)borate (B12749223) or immobilized lipases. chemicalbook.comscispace.com These reactions can often be run at room temperature or with gentle heating, further improving the process's green credentials. chemicalbook.com Microwave irradiation in the presence of Brønsted acidic ionic liquids has also been reported for the solvent-free synthesis of benzyl esters, often leading to significantly reduced reaction times. scirp.org

Utilization of Heterogeneous Catalysts for Improved Separations

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of product purification and catalyst recycling. semanticscholar.org After the reaction is complete, the catalyst can be simply filtered off, which avoids complex aqueous workups and extractions.

Several examples of heterogeneous catalysts are relevant for the synthesis of this compound:

Niobium on Silica (B1680970) (SiO2-Nb): Niobium(V) chloride grafted onto silica gel has been used as a recyclable catalyst for the solvent-free synthesis of benzyl esters, demonstrating good yields over multiple cycles. unesp.br

Supported Iron Oxide Nanoparticles: Iron oxide nanoparticles on a silica support (SBA-15) serve as an efficient, magnetically separable, and reusable catalyst for the solventless esterification of carboxylic acids. mdpi.com

Rice Husk Ash (RHA) Catalysts: RHA, a waste byproduct, can be modified with metal ions like Ga³⁺, In³⁺, and Fe³⁺ to create effective and reusable heterogeneous catalysts for benzylation reactions. sci-hub.boxresearchgate.net These catalysts are prepared at room temperature and have shown high activity and stability. researchgate.net

CatalystTypeReactionConditionsKey Advantage
Niobium grafted SiO2HeterogeneousBenzyl Ester SynthesisSolvent-free, refluxReusable up to three times. unesp.br
FeNP@SBA-15Heterogeneous (nanoparticles)EsterificationSolvent-free, refluxEasily separated by filtration and reusable >10 times without significant loss of activity. mdpi.com
RHA-Fe / RHA-GaHeterogeneousBenzylation80 °CHigh activity, derived from waste material (rice husk ash), reusable. sci-hub.boxresearchgate.net
B(C6F5)3HomogeneousEsterificationSolvent-free, 20°CHigh yield in short reaction time under mild conditions. chemicalbook.com
Lipozyme RM IMHeterogeneous (Enzyme)TransesterificationSolvent-freeHigh conversion, biodegradable catalyst, mild conditions. scispace.com

Atom Economy and E-Factor Analysis in this compound Processes

The principles of green chemistry are increasingly integral to the evaluation of synthetic processes, with atom economy and the Environmental Factor (E-Factor) being two paramount metrics. Atom economy offers a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. The E-Factor provides a more practical measure of waste generation, encompassing all materials used in the process that are not part of the final product.

Two primary plausible routes for the synthesis of this compound are considered for this analysis:

Fischer-Speier Esterification: The acid-catalyzed reaction of 3-(benzyloxy)propanoic acid with benzyl alcohol. This is a direct condensation reaction where water is the only theoretical byproduct.

Nucleophilic Substitution: The reaction of an alkali metal salt of 3-(benzyloxy)propanoic acid (e.g., sodium 3-(benzyloxy)propanoate) with a benzyl halide (e.g., benzyl bromide). This pathway generates a salt as a stoichiometric byproduct.

Atom Economy Calculation

The theoretical atom economy is calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound (MW: 270.31 g/mol ):

Route 1 (Fischer Esterification):

Reactants: 3-(benzyloxy)propanoic acid (C₁₀H₁₂O₃, MW: 180.20 g/mol ) + Benzyl alcohol (C₇H₈O, MW: 108.14 g/mol )

Atom Economy = [270.31 / (180.20 + 108.14)] x 100 = 93.7%

The only byproduct in this ideal reaction is water (H₂O). This high atom economy is a key advantage of direct condensation reactions. nrochemistry.com

Route 2 (Nucleophilic Substitution):

Reactants: 3-(benzyloxy)propanoic acid (180.20 g/mol ) + Sodium Hydroxide (B78521) (NaOH, 40.00 g/mol ) → Sodium 3-(benzyloxy)propanoate (202.18 g/mol ) + H₂O; then Sodium 3-(benzyloxy)propanoate (202.18 g/mol ) + Benzyl bromide (C₇H₇Br, 171.04 g/mol )

Atom Economy = [270.31 / (180.20 + 40.00 + 171.04)] x 100 = 68.9%

This route is inherently less atom-economical due to the formation of sodium bromide (NaBr) and the use of a base in the initial deprotonation step.

E-Factor Analysis

The E-Factor, defined as the total mass of waste divided by the mass of the product, provides a more holistic view of the process's environmental impact. It includes solvents, catalysts, and byproducts from side reactions and workup procedures. semanticscholar.org While specific E-Factors for this compound synthesis are not published, a qualitative and quantitative estimation can be made based on typical laboratory procedures.

For many pharmaceutical processes, solvents constitute the largest portion of waste, often 80-90% of the total mass. semanticscholar.org The E-factor for benzyl ester synthesis in industrial settings can be significant, with values reported around 131 before solvent regeneration. semanticscholar.org Even in optimized syntheses, E-factors can be in the range of 2 to 3 for simpler esters. researchgate.net

The table below outlines the contributing factors to the E-Factor for the two proposed synthetic routes.

MetricRoute 1: Fischer EsterificationRoute 2: Nucleophilic Substitution
Theoretical Byproduct WaterSodium Bromide, Water
Catalyst Typically a strong acid (e.g., H₂SO₄, HClO₄-SiO₂) which must be neutralized, contributing to salt waste. nih.gov Heterogeneous catalysts can be recycled, lowering the E-factor. nih.govMay not require a catalyst, but phase-transfer catalysts are sometimes used, which require separation.
Solvent Often requires a solvent like toluene or benzene to remove water azeotropically (e.g., using a Dean-Stark apparatus), leading to significant solvent waste. nrochemistry.com Solvent-free methods using microwave irradiation are greener alternatives. chembk.comRequires a polar aprotic solvent (e.g., DMF, THF, Acetonitrile) to facilitate the Sₙ2 reaction. prepchem.comorgsyn.org These solvents can be difficult to remove and recycle completely.
Workup & Purification Involves neutralization washes (creating salt waste), solvent extraction, and often chromatographic purification, which consumes large volumes of solvent.Involves filtering the salt byproduct, solvent extraction washes, and likely chromatographic purification, which generates significant solvent waste. prepchem.com
Overall E-Factor Potentially Lower: High atom economy is advantageous, but the need for water removal and purification can lead to a high E-Factor if not optimized.Potentially Higher: Lower atom economy due to salt formation, combined with the use of polar aprotic solvents and extensive workup, likely results in a higher E-Factor compared to an optimized esterification process.

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Selectivity is a critical aspect of synthesis, ensuring that reactions yield the desired isomer while minimizing the formation of unwanted byproducts.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound from its immediate precursors, 3-(benzyloxy)propanoic acid and benzyl alcohol (or a derivative), the primary challenge is ensuring the desired esterification or substitution occurs without side reactions.

Fischer Esterification Route: This route is generally highly chemoselective. The reaction between a carboxylic acid and an alcohol under acidic conditions is specific for ester formation. The benzyloxy ether group within the 3-(benzyloxy)propanoic acid molecule is stable under typical acidic esterification conditions and does not compete. nrochemistry.com

Nucleophilic Substitution Route: In the reaction between the carboxylate of 3-(benzyloxy)propanoic acid and a benzyl halide, the carboxylate is a much stronger nucleophile than the ether oxygen. Therefore, the reaction is highly chemoselective for the formation of the ester (O-acylation) over any potential cleavage of the existing benzyl ether.

The more significant chemoselectivity challenge arises if the synthesis starts from a precursor containing multiple, similarly reactive functional groups, such as 3-hydroxypropanoic acid. In such a case, one would need to selectively perform either etherification of the hydroxyl group or esterification of the carboxyl group.

Selective Esterification: It is possible to selectively esterify a hydroxy acid. For instance, using specific catalysts like boric acid can favor the esterification of α-hydroxycarboxylic acids over other types. researchgate.net Other methods use activating agents that show high selectivity for the carboxylic acid group in the presence of hydroxyl groups. acs.org

Selective Etherification: Conversely, the Williamson ether synthesis (reacting an alkoxide with an alkyl halide) is a classic method for ether formation. orgsyn.orgwikipedia.org To achieve this selectively on 3-hydroxypropanoic acid, the carboxylic acid would typically need to be protected first (e.g., as an ester) to prevent it from acting as a competing nucleophile.

Regioselectivity

Regioselectivity concerns the preference for reaction at one position over another. For the direct synthesis of this compound from 3-(benzyloxy)propanoic acid and benzyl alcohol, regioselectivity is not a significant issue. The functional groups involved—a single carboxylic acid and a single primary alcohol—are distinct, and the reaction site is unambiguous.

Regioselectivity becomes a critical consideration in the synthesis of the precursors or in related, more complex molecules. For example, in the selective acetylation of thioglycosides containing multiple hydroxyl groups, the primary hydroxyl group can be selectively targeted under specific conditions, demonstrating the importance of regiocontrol. nih.gov Similarly, the synthesis of hydroxy aromatic acids via carbonylation requires careful control to achieve the desired substitution pattern on the aromatic ring. google.com

Mechanistic Investigations and Reaction Dynamics of Benzyl 3 Benzyloxy Propanoate Formation and Transformation

Detailed Reaction Mechanisms of Esterification Steps in Benzyl (B1604629) 3-(benzyloxy)propanoate Synthesis

The formation of the benzyl ester in Benzyl 3-(benzyloxy)propanoate from its precursor, 3-(benzyloxy)propanoic acid, and benzyl alcohol is a classic example of esterification. This transformation is typically achieved via nucleophilic acyl substitution, a mechanism whose efficiency is significantly enhanced by acid catalysis.

Nucleophilic Acyl Substitution Mechanisms

The mechanism unfolds in two primary stages:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of an oxygen atom from benzyl alcohol on the electrophilic carbonyl carbon of 3-(benzyloxy)propanoic acid. This step breaks the carbonyl π-bond and results in the formation of a tetrahedral intermediate. libretexts.org

Elimination: The tetrahedral intermediate is inherently unstable and collapses. The carbonyl π-bond is reformed by eliminating a leaving group. In this case, the leaving group is a molecule of water, and the final product is the benzyl ester. libretexts.org

This sequence results in the substitution of the nucleophilic alcohol for the -OH group on the original carboxylic acid. libretexts.org

Role of Lewis and Brønsted Acids in Catalyzing Ester Formation

Direct reaction between a carboxylic acid and an alcohol is typically very slow. Catalysts are employed to increase the reaction rate by making the carbonyl carbon a more potent electrophile. Both Brønsted and Lewis acids are effective for this purpose. researchgate.net

Brønsted Acids: These are proton donors, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.net The catalytic cycle begins with the protonation of the carbonyl oxygen of 3-(benzyloxy)propanoic acid. This protonation increases the positive charge character of the carbonyl carbon, making it significantly more susceptible to attack by the weakly nucleophilic benzyl alcohol. The presence of a strong acid catalyst is a hallmark of the Fischer-Speier esterification method. researchgate.net

Lewis Acids: These are electron-pair acceptors, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). researchgate.net A Lewis acid catalyzes the reaction by coordinating to one of the lone pairs of electrons on the carbonyl oxygen. This coordination polarizes the C=O bond, which, similar to protonation, enhances the electrophilicity of the carbonyl carbon and activates it for nucleophilic attack. nii.ac.jp

The following table summarizes the catalytic action of these acids in the esterification process.

Catalyst TypeCatalyst ExampleMechanism of Action
Brønsted Acid H₂SO₄, TsOHDonates a proton to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack. researchgate.netresearchgate.net
Lewis Acid AlCl₃, BF₃·OEt₂Accepts an electron pair from the carbonyl oxygen, polarizing the C=O bond and activating the carbonyl carbon. researchgate.netethz.ch

Mechanistic Pathways for Benzyloxy Group Installation

The introduction of the benzyloxy group (a benzyl ether) onto the propanoate backbone is typically accomplished via nucleophilic substitution reactions. The two most prominent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction, which proceed through distinct mechanistic pathways.

Sₙ2 Pathways in Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. lscollege.ac.in It involves the reaction of an alkoxide ion with a primary alkyl halide through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. lscollege.ac.inmasterorganicchemistry.com

To form the 3-benzyloxy ether, a suitable precursor such as a benzyl or methyl 3-hydroxypropanoate would be used. The mechanism proceeds as follows:

Deprotonation: The hydroxyl group of the 3-hydroxypropanoate is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. organic-chemistry.org

Nucleophilic Attack: The resulting alkoxide acts as the nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in a single, concerted step. masterorganicchemistry.com This backside attack displaces the halide leaving group and forms the C-O ether bond.

The reaction is most efficient with primary alkyl halides like benzyl bromide, as secondary and tertiary halides are more prone to undergo elimination as a competing side reaction. lscollege.ac.inmasterorganicchemistry.com

Concerted Mechanisms in Mitsunobu Reactions

The Mitsunobu reaction provides a powerful alternative for forming ethers, particularly when mild conditions are required or when stereochemical control is crucial. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol into an ether with a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.org

The synthesis of the benzyloxy ether via the Mitsunobu reaction involves three key reagents: the alcohol (e.g., methyl 3-hydroxypropanoate), a pronucleophile (in this case, benzyl alcohol), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The mechanism is generally understood to proceed through the following steps:

Betaine (B1666868) Formation: Triphenylphosphine attacks the azodicarboxylate (DEAD/DIAD) to form a betaine intermediate. tcichemicals.com

Alcohol Activation: The betaine then protonates the more acidic nucleophile (the carboxylic acid in an esterification, or in this case, it activates the alcohol). The resulting species reacts with the alcohol (the 3-hydroxypropanoate) to form a phosphonium (B103445) intermediate, effectively converting the hydroxyl group into a good leaving group. organic-chemistry.orgtcichemicals.com

Nucleophilic Substitution: The conjugate base of the pronucleophile (the benzyloxy anion) then acts as the nucleophile, executing an Sₙ2-type attack on the carbon bearing the activated oxygen, displacing triphenylphosphine oxide and forming the desired ether with complete inversion of configuration. organic-chemistry.org

Kinetic and Thermodynamic Studies of this compound Synthetic Steps

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in readily available literature, the principles governing these reaction types are well-understood from studies on analogous systems.

Kinetics: The rates of the synthetic steps are influenced by several factors:

Esterification: The rate of acid-catalyzed esterification is dependent on temperature, the concentration of the catalyst, and the molar ratio of the reactants. researchgate.net As an equilibrium-limited reaction, the forward rate is initially dominant but slows as reactants are consumed and products accumulate. The reverse reaction, hydrolysis, becomes more significant as the concentration of water increases. researchgate.net

Williamson Ether Synthesis: As an Sₙ2 reaction, the rate is dependent on the concentration of both the alkoxide and the alkyl halide. Steric hindrance significantly impacts the reaction rate, which is why primary halides are strongly preferred. masterorganicchemistry.com

Mitsunobu Reaction: The reaction rate is sensitive to the pKa of the acidic component and the steric bulk of the substrates. The reaction is generally fast at or below room temperature. organic-chemistry.org

A study on the esterification of propanoic acid with various alcohols provides a useful model for the kinetic behavior of the esterification step. The data illustrates the impact of reaction conditions on product yield over time.

Kinetic Data for the Esterification of Propanoic Acid with 1-Propanol Conditions: Propanoic Acid/1-Propanol/H₂SO₄ molar ratio of 1/10/0.20.

Temperature (°C)Reaction Time (min)Propyl Propanoate Yield (%)
4521087.5
5521092.8
6521096.9

This table is adapted from data presented in a kinetic study of propanoic acid esterification, illustrating the effect of temperature on reaction yield. researchgate.net

Thermodynamics:

Esterification: The Fischer esterification is a reversible process with an equilibrium constant typically close to 1. researchgate.net To drive the reaction to completion and maximize the yield of the ester, the equilibrium must be shifted to the right. This is commonly achieved by using a large excess of one reactant (usually the more abundant and less expensive one, like the alcohol) or by removing water as it is formed, in accordance with Le Châtelier's principle. researchgate.net

Determination of Rate Constants and Activation Energies

The kinetics of the formation of this compound, typically through the esterification of 3-(benzyloxy)propanoic acid with benzyl alcohol, are crucial for understanding and optimizing its synthesis. While specific kinetic data for this exact reaction is not extensively published, valuable insights can be drawn from studies on analogous esterification reactions. The principles governing the esterification of propanoic acid provide a fundamental model for this process.

The rate of an esterification reaction is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net For acid-catalyzed esterifications, the reaction rate generally increases with higher temperatures and greater catalyst amounts. researchgate.netdergipark.org.tr The reaction is often modeled as a second-order reversible reaction.

Kinetic studies on the esterification of propionic acid with isobutyl alcohol using heterogeneous catalysts like Amberlyst 36 and Amberlyst 70 have determined the forward reaction rate constants (k) at various temperatures. dergipark.org.tr These values are essential for calculating the activation energy (Ea) using the Arrhenius equation, which quantifies the temperature sensitivity of the reaction rate. dergipark.org.tr

For instance, in the direct aerobic oxidative esterification of cinnamyl alcohol with 1-butanol, the activation energies for the two-step cascade reaction were calculated to be 57.8 ± 11.5 kJ mol⁻¹ for the initial alcohol oxidation and 62.7 ± 16.7 kJ mol⁻¹ for the subsequent oxidative esterification step. science.gov These values highlight the energy barriers that must be overcome for the transformation to occur.

The table below presents kinetic data for the model reaction of propanoic acid esterification with 1-propanol, catalyzed by sulfuric acid, demonstrating the effect of temperature on the reaction rate constant.

Temperature (°C)Temperature (K)Rate Constant (k) x 10³ (L mol⁻¹ min⁻¹)
45318.151.8
55328.153.5
65338.156.2
Data derived from studies on the esterification of propanoic acid. researchgate.net

This data illustrates a clear trend where an increase in temperature leads to a significant rise in the rate constant, as predicted by kinetic theory. The activation energy for this specific system was determined to be 54.4 kJ/mol, a value that is typical for many esterification reactions. researchgate.net

Equilibrium Considerations in Reversible Reactions

The formation of this compound via esterification is a reversible process, meaning that the product can also decompose back into the starting materials, 3-(benzyloxy)propanoic acid and benzyl alcohol. This reversibility extends to other transformations, such as transesterification and retro oxa-Michael reactions. researchgate.net Understanding the position of the chemical equilibrium is vital for maximizing product yield.

In a study investigating the reactivity of this compound in the presence of allyl alcohol and a catalyst, the system was shown to reach an equilibrium state. researchgate.net The equilibrium constants (K) for these reversible reactions can be calculated based on the concentrations of reactants and products once the system stabilizes. Research has shown that in many base-catalyzed alcohol exchange reactions, equilibrium can be reached within 15 minutes at elevated temperatures (140 °C). researchgate.net

The reaction of this compound with allyl alcohol, catalyzed by either potassium hydroxide (B78521) (KOH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), leads to an equilibrium mixture containing products of both retro oxa-Michael reaction and transesterification. researchgate.net The equilibrium constants provide a quantitative measure of the extent to which the forward or reverse reaction is favored.

The table below shows the calculated equilibrium constants for the forward and reverse reactions in an alcohol exchange system involving related Michael adducts.

Starting AdductAlcohol ReactantK (forward)K (reverse)
Adduct 1Allyl Alcohol0.442.27
Adduct 1Benzyl Alcohol0.175.88
Adduct 2Allyl Alcohol1.890.53
Adduct 2Benzyl Alcohol0.442.27
Adduct 3Allyl Alcohol1.001.00
Adduct 3Benzyl Alcohol0.234.35
Data from a study on the reversibility of the oxa-Michael reaction. researchgate.net Adducts 1, 2, and 3 are related β-alkoxy esters.

These equilibrium constants indicate that the stability of the adducts and the favorability of the exchange reaction depend significantly on the specific structures of the reactants. researchgate.net

Influence of Catalyst Structure and Ligand Design on Reaction Mechanisms

The choice of catalyst is paramount in directing the mechanism, rate, and selectivity of the formation and transformation of this compound. A wide array of catalysts, from simple bases to complex enzymes and organometallic compounds, can be employed, each influencing the reaction pathway differently.

Base Catalysis: Simple bases like potassium hydroxide (KOH) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for transesterification and retro oxa-Michael reactions involving this compound. researchgate.net These catalysts function by deprotonating the alcohol, increasing its nucleophilicity and facilitating its attack on the ester carbonyl or its addition in a conjugate manner.

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (Cal B), are highly effective biocatalysts for esterification reactions. In the synthesis of the analogous benzyl propionate (B1217596), both immobilized (Novozym 435) and lyophilized Cal B demonstrated high conversion rates. nih.gov Enzymatic catalysis proceeds via a different mechanism, typically involving an acyl-enzyme intermediate within the enzyme's active site. This approach offers high selectivity and operates under mild conditions, though factors like substrate inhibition or enzyme desorption from its support can affect performance. nih.gov

Specialized Reagents: For mild benzylation of carboxylic acids to form benzyl esters, specialized reagents have been developed. 2-Benzyloxy-1-methylpyridinium triflate, for instance, serves as a neutral organic salt that transfers a benzyl group to a carboxylate under gentle conditions, avoiding the need for harsh acids or bases that could be incompatible with complex substrates. researchgate.net

Ligand Design in Metal Catalysis: In reactions catalyzed by transition metals, the structure of the ligands coordinated to the metal center plays a critical role in determining the stereochemical outcome. For example, in the platinum-catalyzed carboalkoxylation of certain unsaturated esters, the Z/E selectivity could be controlled by the choice of olefin ligand, such as 1,5-hexadiene (B165246) versus 1,5-cyclooctadiene. researchgate.net While not directly applied to this compound, this principle demonstrates how ligand design can steer reaction mechanisms toward a desired isomeric product. Similarly, cobalt(III)-carbene radicals have been used to construct 8-membered heterocyclic enol ethers, where the catalyst controls a radical-rebound process for C–O bond formation. acs.org

Stereochemical Outcomes and Asymmetric Synthesis Strategies for this compound Analogues

The synthesis of chiral analogues of this compound, which possess stereocenters, requires precise control over the stereochemical outcome of the reaction. The β-benzyloxy group plays a significant role in directing the approach of incoming reagents, influencing the diastereoselectivity of bond formation at adjacent carbons.

Influence of the β-Alkoxy Group: In reactions involving acyclic systems with a β-benzyloxy group, the alkoxy group can control the stereochemical course of substitution reactions. This control is often attributed to the electrostatic stabilization of an oxocarbenium ion intermediate rather than chelation control. nih.gov This stabilized intermediate presents two diastereotopic faces with different steric hindrances, leading to highly diastereoselective nucleophilic attack. nih.gov For example, Lewis acid-mediated reactions of acetals bearing a β-benzyloxy group with silyl (B83357) ketene (B1206846) acetals consistently favor the anti stereoisomer with high diastereoselectivity (dr >90:10). nih.gov

Asymmetric Aldol (B89426) Reactions: A powerful strategy for establishing stereocenters in analogues is the asymmetric aldol reaction. The condensation of an enolate with an aldehyde containing a benzyloxy group, such as 3-(benzyloxy)propanal (B121202), can yield aldol adducts with high diastereoselectivity. nih.gov The use of chiral auxiliaries, such as those derived from aminoindanols, can effectively control the facial selectivity of the reaction. In one synthesis, the reaction of a titanium enolate of a chiral ester with (benzyloxy)acetaldehyde produced the corresponding aldol adduct as a single diastereomer in 97% yield. nih.gov Similarly, condensing an ester with 3-(benzyloxy)propanal has been shown to generate the aldol adduct as a single diastereomer in 90% yield. nih.gov

Biocatalytic Asymmetric Synthesis: Biocatalysis offers an effective route to enantiomerically pure compounds. Ene-reductases from the 'old yellow enzyme' family have been successfully used for the asymmetric bioreduction of α,β-unsaturated esters. The reduction of methyl 2-(benzyloxymethyl)acrylate, an analogue substrate, yields (R)-methyl 3-(benzyloxy)-2-methylpropanoate with excellent enantioselectivity (>99% ee). researchgate.net This demonstrates the potential of enzymes to create specific stereoisomers with high fidelity.

The table below summarizes the stereochemical outcomes for reactions involving analogues of this compound.

Reaction TypeSubstratesCatalyst/AuxiliaryStereochemical OutcomeReference
Acetal SubstitutionAcetal with β-benzyloxy group + Silyl ketene acetalMe₃SiOTfanti isomer, dr >90:10 nih.gov
Aldol ReactionTitanium enolate of chiral ester + (Benzyloxy)acetaldehydeTitanium tetrachlorideSingle diastereomer, 97% yield nih.gov
Aldol ReactionEster with chiral auxiliary + 3-(Benzyloxy)propanalDibutylboryl triflateSingle diastereomer, 90% yield nih.gov
BioreductionMethyl 2-(benzyloxymethyl)acrylateEne-reductase (OYE family)(R)-enantiomer, >99% ee researchgate.net

These strategies underscore the importance of rational catalyst design, the use of chiral auxiliaries, and biocatalysis in achieving high levels of stereocontrol in the synthesis of complex molecules related to this compound.

Derivatization Strategies and Functional Group Interconversions of Benzyl 3 Benzyloxy Propanoate

Hydrolysis and Ester Cleavage Reactions of Benzyl (B1604629) 3-(benzyloxy)propanoate

The ester linkage in Benzyl 3-(benzyloxy)propanoate is susceptible to cleavage under various conditions, including acidic, basic, and enzymatic catalysis. These reactions are fundamental for the deprotection of the carboxyl group, yielding 3-(benzyloxy)propanoic acid.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of this compound typically involves the use of strong mineral acids, such as sulfuric acid, in the presence of water. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release benzyl alcohol and the protonated carboxylic acid. The final deprotonation step yields 3-(benzyloxy)propanoic acid.

For instance, refluxing this compound with concentrated sulfuric acid in water can yield approximately 85% of 3-(benzyloxy)propanoic acid along with benzyl alcohol.

Base-Mediated Saponification and Transesterification

Base-mediated hydrolysis, or saponification, is another common method for cleaving the ester bond. This process involves the use of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the benzyl alkoxide, which is subsequently protonated by the newly formed carboxylic acid.

Transesterification, the process of exchanging the benzyl group of the ester with another alcohol, can also be achieved under basic or acidic conditions.

Enzymatic Hydrolysis for Selective Cleavage

Enzymes, particularly esterases, can be employed for the selective hydrolysis of the ester bond in this compound. vulcanchem.com This method offers the advantage of high selectivity and mild reaction conditions, which can be beneficial when other sensitive functional groups are present in the molecule. The enzymatic approach is particularly valuable in biological systems and for the synthesis of chiral compounds. vulcanchem.com

Deprotection Methodologies for Benzyl Ester and Benzyloxy Ether Moieties in this compound

Both the benzyl ester and the benzyloxy ether in this compound are common protecting groups in organic synthesis. Their removal is a critical step in the final stages of synthesizing a target molecule.

Catalytic Hydrogenation and Transfer Hydrogenation for Benzyl Group Removal

Catalytic hydrogenation is a widely used and efficient method for the simultaneous or selective cleavage of both benzyl esters and benzyl ethers. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. organic-chemistry.orgresearchgate.net The reaction proceeds via the reductive cleavage of the carbon-oxygen bonds of both the ester and the ether, yielding the corresponding carboxylic acid (3-hydroxypropanoic acid) and toluene (B28343). organic-chemistry.org

Transfer hydrogenation offers a safer alternative to using gaseous hydrogen. organic-chemistry.org In this method, a hydrogen donor, such as 1,4-cyclohexadiene, is used in the presence of a palladium catalyst. organic-chemistry.org This technique can be particularly useful for reactions where precise control over the amount of hydrogen is necessary. organic-chemistry.org The choice of catalyst and reaction conditions can sometimes allow for selective debenzylation. For instance, some palladium catalysts have been shown to selectively produce benzyl propanoate from related compounds, while palladium on charcoal can lead to the formation of propanoic acid. researchgate.net

It's noteworthy that certain reaction systems, like NaBH4 with acetic acid and Pd/C, have been developed to chemoselectively hydrogenate alkenes without cleaving O-benzyl or N-benzyl groups. researchgate.netsciforum.net

Lewis Acid-Mediated Cleavage of Benzyl Ethers and Esters

Lewis acids provide an alternative route for the deprotection of benzyl ethers and esters, especially when hydrogenation is not feasible due to the presence of other reducible functional groups. researchgate.netthieme-connect.de Various Lewis acids, including tin(IV) chloride (SnCl4), boron tribromide (BBr3), and aluminum trichloride (B1173362) (AlCl3), can be employed for this purpose. researchgate.netthieme-connect.de

Notably, SnCl4 has been demonstrated to selectively cleave benzyl esters in the presence of benzyl ethers, benzyl amines, and other common protecting groups. researchgate.netdal.ca This selectivity makes it a valuable tool for orthogonal deprotection strategies. The reaction with SnCl4 results in the formation of the corresponding carboxylic acid. researchgate.netdal.ca Boron-based reagents are also effective at cleaving C-O bonds, typically yielding an alkyl bromide and an alkoxyborane, which is then hydrolyzed to the alcohol. researchgate.net

Reagent/CatalystConditionsProductsYieldReference
Acid-Catalyzed Hydrolysis
H₂SO₄ (conc.)/H₂OReflux3-(Benzyloxy)propanoic acid + Benzyl alcohol~85%
Catalytic Hydrogenation
Pd/C, H₂Ethanol3-Hydroxypropanoic acid + Toluene-
Lewis Acid-Mediated Cleavage
SnCl₄CH₂Cl₂3-(Benzyloxy)propanoic acid- researchgate.netdal.ca

Modifications at the Propanoate Backbone of this compound

The propanoate scaffold of the molecule provides sites for further functionalization, allowing for the construction of more elaborate carbon skeletons.

The carbon atom alpha to the ester carbonyl (C-2 position) is amenable to functionalization, most commonly through the formation of an enolate intermediate. The generation of a lithium enolate using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) at low temperatures allows for subsequent reaction with various electrophiles. scielo.org.mx Alkylation can be achieved by treating the enolate with an alkyl halide, introducing a new carbon-carbon bond at the alpha-position. scielo.org.mxnih.gov This strategy is a cornerstone of synthetic organic chemistry for modifying ester-containing compounds. While direct halogenation of the enolate is also feasible, the alkylation route is more frequently documented for structurally similar systems.

Table 2: Alpha-Functionalization Strategies
Functionalization TypeReagentsExpected Product StructureComments
Alkylation1. LiHMDS or LDA 2. Alkyl Halide (R-X)Benzyl 2-alkyl-3-(benzyloxy)propanoateA standard and versatile method for C-C bond formation at the α-position via an enolate intermediate. scielo.org.mxnih.gov
Halogenation1. LiHMDS or LDA 2. Halogenating Agent (e.g., NBS, I₂)Benzyl 2-halo-3-(benzyloxy)propanoateProvides a handle for subsequent nucleophilic substitution or elimination reactions.

The selective reduction of the benzyl ester functional group to a primary alcohol or an aldehyde, while preserving the benzyl ether, is a challenging but valuable transformation.

The complete reduction of the ester to a primary alcohol is typically accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org However, LiAlH₄ is highly reactive and may also cleave the benzyl ether. wikipedia.org A milder reagent, sodium borohydride (B1222165) (NaBH₄), does not typically reduce esters under standard conditions. libretexts.org However, its reactivity can be enhanced by using it in a solvent system like refluxing tetrahydrofuran (B95107) (THF) and methanol (B129727), enabling the reduction of aromatic benzyl esters to their corresponding alcohols. umich.edu Diisobutylaluminium hydride (DIBAL-H) is also a common reagent for reducing esters to alcohols. researchgate.net

The partial reduction of the ester to an aldehyde requires more controlled conditions. The use of DIBAL-H at low temperatures (e.g., -78 °C) is a classic method to stop the reduction at the aldehyde stage. google.com This transformation is synthetically important as it provides access to aldehydes from readily available esters. The conversion of a benzylated Roche ester (a similar β-alkoxy ester) to its corresponding aldehyde is noted as a significant synthetic challenge, highlighting the need for such selective methods. acs.org

Table 3: Selective Reduction of the Ester Group
Target ProductReagentTypical ConditionsSelectivity Notes
Primary AlcoholLiAlH₄Anhydrous ether or THFHighly reactive; may also cleave the benzyl ether. libretexts.orgwikipedia.org
Primary AlcoholNaBH₄/MethanolRefluxing THFA milder, safer system reported to be effective for benzyl esters. umich.edu
AldehydeDIBAL-HLow temperature (-78 °C)The standard method for partial reduction of esters to aldehydes. google.com Requires careful control of stoichiometry and temperature.

Structure-Reactivity Relationship (SRR) Studies on Derivatives of this compound

The reactivity of the benzyl ether and benzyl ester groups is not fixed; it can be modulated by introducing substituents onto the aromatic rings. Understanding these electronic effects is crucial for designing synthetic strategies that require selective manipulation of these protecting groups.

The stability of a benzyl protecting group is highly dependent on the electronic nature of substituents on its phenyl ring. thieme-connect.de

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, particularly at the para position, increase the lability of the benzyl group. thieme-connect.deresearchgate.net They stabilize the carbocationic intermediate formed during acid-catalyzed or oxidative cleavage, thereby accelerating the deprotection rate. organic-chemistry.orgthieme-connect.de For instance, a p-methoxybenzyl (PMB) ether is significantly more acid-labile and more susceptible to oxidative cleavage by DDQ than an unsubstituted benzyl ether. organic-chemistry.orgthieme-connect.de

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) have the opposite effect. thieme-connect.de They destabilize the carbocationic intermediate, making the benzyl group more robust and resistant to cleavage. thieme-connect.deunige.ch A 4-chlorobenzyl ester, for example, is twice as stable toward acid hydrolysis as the corresponding benzyl ester. thieme-connect.de These electronic effects are critical in reactions where the cleavage of the C-O bond is the rate-determining step.

Table 4: Influence of Aromatic Substituents on Benzyl Group Lability
Substituent (at para-position)Electronic EffectEffect on LabilityMechanism(s) Most Affected
-OCH₃ (Methoxy)Strongly DonatingIncreases labilityAcid-catalyzed cleavage, Oxidative cleavage. organic-chemistry.orgthieme-connect.de
-CH₃ (Methyl)DonatingSlightly increases labilityAcid-catalyzed cleavage. researchgate.net
-H (Unsubstituted)Neutral (Reference)BaselineN/A
-Cl (Chloro)WithdrawingDecreases labilityAcid-catalyzed cleavage. thieme-connect.de
-NO₂ (Nitro)Strongly WithdrawingSignificantly decreases labilityAcid-catalyzed cleavage, Hydrogenolysis (can be reduced itself). thieme-connect.deunige.ch

The principles of structure-reactivity relationships allow for the rational design of analogues of this compound with fine-tuned properties. By strategically placing different substituents on the two benzyl groups, one can create an "orthogonal" system where each protecting group can be removed under specific conditions without affecting the other. rsc.org

For example, one could synthesize an analogue such as p-Methoxythis compound . In this molecule:

The p-methoxybenzyl (PMB) ester could be selectively cleaved under mild acidic conditions or with an oxidant like DDQ, leaving the standard benzyl ether intact. organic-chemistry.orgthieme-connect.de

The remaining benzyl ether could then be removed under standard hydrogenolysis conditions (H₂/Pd/C). jk-sci.com

Conversely, an analogue like Benzyl 3-(4-nitrobenzyloxy)propanoate would feature a more robust ether group, resistant to cleavage while the benzyl ester could be removed under neutral hydrogenolysis conditions. This ability to tune the lability of protecting groups is a powerful tool in multistep organic synthesis, enabling complex molecules to be built with high precision and efficiency. rsc.orgthieme-connect.de

C-H Activation and Late-Stage Functionalization of this compound

Late-stage functionalization (LSF) aims to modify complex molecules selectively, often through the activation of otherwise inert C-H bonds. While specific examples of C-H activation directly on this compound are not extensively documented in the reviewed literature, the reactivity of its core structures—benzyl ethers and esters—provides a strong indication of its potential for such transformations. The presence of multiple benzylic C-H bonds makes it a candidate for various LSF strategies. chinesechemsoc.orgacs.org

The selective functionalization of benzylic C-H bonds is a significant area of research, as these bonds are ubiquitous in pharmaceuticals and natural products. chinesechemsoc.orgacs.org Methodologies involving transition metal catalysis, particularly with palladium and rhodium, have proven effective for the C-H functionalization of related substrates.

Palladium-Catalyzed C-H Functionalization: Palladium catalysts have been successfully employed for the oxidative C-H carbonylation of benzylic C-H bonds and for the direct synthesis of benzyl esters from toluenes via C-H activation. acs.orgresearchgate.net For a molecule like this compound, it is conceivable that palladium-catalyzed reactions could be used to introduce new functional groups onto the aromatic rings of the benzyl moieties. For instance, directed C-H activation could lead to ortho-functionalization, or non-directed methods could potentially modify the para-position.

Rhodium-Catalyzed C-H Insertion: Rhodium carbenes are known to mediate the C-H functionalization of benzyl silyl (B83357) ethers with high levels of regio- and stereoselectivity. organic-chemistry.orgnih.govacs.org By analogy, a rhodium-catalyzed C-H insertion reaction on this compound could potentially occur at one of the benzylic positions. The choice of the specific rhodium catalyst and directing groups would be crucial in controlling the site of functionalization, whether it be on the benzyl group of the ester or the ether.

The application of these advanced synthetic methods to this compound would enable the generation of novel derivatives with potentially enhanced properties, offering a powerful tool for creating molecular diversity from a common scaffold.

Table 2: Potential C-H Activation Strategies Applicable to this compound (Based on Analogous Systems)

Reaction Type Catalyst System (Example) Potential Functionalization Reference
C-H Acyloxylation Palladium Acetate/Oxidant Introduction of an acyloxy group on a benzyl ring researchgate.net
C-H Alkenylation Rhodium(III) catalyst Introduction of an alkene group on a benzyl ring researchgate.net
C-H Insertion Dirhodium catalysts (e.g., Rh₂(OAc)₄) Formation of a new C-C bond at a benzylic position organic-chemistry.orgnih.gov
C-H Amination Manganese or Copper catalysts Introduction of a nitrogen-containing group at a benzylic position chinesechemsoc.orgresearchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of Benzyl 3 Benzyloxy Propanoate

Chromatographic Techniques for Separation and Purity Assessment of Benzyl (B1604629) 3-(benzyloxy)propanoate

Chromatography is the cornerstone for assessing the purity of Benzyl 3-(benzyloxy)propanoate. The choice of technique depends on the sample's volatility, the nature of potential impurities, and the specific analytical goal, such as routine quality control or the isolation of trace components.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment and quantification of this compound due to its high resolution and applicability to non-volatile compounds. A reverse-phase HPLC method is typically employed for this analysis.

Method development would involve optimizing the separation of the target compound from its precursors, such as 3-(benzyloxy)propanoic acid and benzyl alcohol, and potential by-products. bldpharm.comlookchem.com The presence of two benzyl groups makes UV detection a highly effective and sensitive choice.

Method Validation: A validated HPLC method ensures reliable and reproducible results. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Establishing a proportional relationship between detector response and analyte concentration over a specific range.

Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile (B52724) and Water
Detector UV Spectrophotometer at ~254 nm (due to the aromatic benzyl rings)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Sample Preparation Dissolution in a suitable solvent like acetonitrile or methanol (B129727)

Gas Chromatography (GC) for Volatile Samples and Process Monitoring

Gas Chromatography (GC) is a suitable technique for analyzing this compound if the compound and its potential impurities are thermally stable and sufficiently volatile. It is particularly useful for monitoring the progress of the synthesis reaction, where it can quantify the consumption of starting materials and the formation of the product. rsc.org GC analysis of related esters like benzyl propionate (B1217596) is common. nih.gov

The analysis would typically be performed using a capillary column coated with a non-polar or moderately polar stationary phase. A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector provides definitive identification of separated components based on their mass-to-charge ratio.

Table 2: Representative GC Method Parameters for this compound

ParameterTypical Conditions
Column Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow or pressure
Inlet Temperature 250 °C
Oven Program Temperature gradient, e.g., start at 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 300 °C (for FID)
Injection Mode Split/Splitless

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to both HPLC and GC, combining the benefits of a liquid-like mobile phase density with gas-like viscosity and diffusivity. nsf.gov This technique often provides faster and more efficient separations than HPLC. researchgate.net For a molecule like this compound, SFC can be particularly advantageous.

The primary mobile phase is typically supercritical carbon dioxide, often modified with a small amount of an organic solvent like methanol to modulate solute retention. wsu.edu SFC is compatible with a wide range of detectors, including UV and MS. The technique has proven effective for the separation of various esters and is recognized for its "green" credentials due to the reduced use of organic solvents. nsf.govwsu.edu

Table 3: Potential SFC Method Parameters for this compound

ParameterTypical Conditions
Column Packed column suitable for SFC (e.g., silica (B1680970), diol, or ethyl pyridine (B92270) phases)
Mobile Phase Supercritical CO₂ with a modifier (e.g., 5-20% Methanol)
Flow Rate 2-4 mL/min
Back Pressure 100-150 bar
Column Temp 35-50 °C
Detector UV at ~254 nm or Mass Spectrometer (MS)

Chiral Chromatography for Enantiomeric Purity Determination of Chiral Analogues

While this compound itself is an achiral molecule, chiral analogues are common in organic synthesis. For instance, the introduction of a methyl group at the C2 position of the propanoate chain, as in Methyl (R)-3-(benzyloxy)-2-methylpropanoate, creates a stereocenter. orgsyn.org The determination of enantiomeric purity for such analogues is critical, as different enantiomers can exhibit distinct biological activities.

Chiral chromatography, most often performed using HPLC with a Chiral Stationary Phase (CSP), is the definitive method for this purpose. hplc.eu CSPs, such as those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or Pirkle-type phases, create a chiral environment that allows for the differential interaction and separation of enantiomers. hplc.eufagg.be The separation of enantiomers of various propanoate esters has been successfully demonstrated using this technique. researchgate.net

Table 4: Example Chiral HPLC Conditions for a Chiral Analogue

ParameterTypical Conditions
Compound Example Methyl (R)-3-(benzyloxy)-2-methylpropanoate orgsyn.org
Column Chiral Stationary Phase (e.g., Chiracel OD-H) orgsyn.org
Mobile Phase Normal phase, typically a mixture of Heptane/Hexane and an alcohol (e.g., 2-Propanol)
Flow Rate 1.0-1.5 mL/min orgsyn.org
Detector UV at ~220 nm or ~254 nm
Column Temp Ambient

Spectroscopic and Spectrometric Methods for Structural Elucidation and Confirmation

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for providing detailed information about the carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy provides definitive structural evidence by mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). Analysis of chemical shifts, coupling constants, and signal integrations allows for the complete assignment of the molecule's structure. Data from closely related structures, such as methyl (R)-(-)-3-benzyloxy-2-methyl propanoate, can be used to predict the spectrum of the target compound. orgsyn.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two benzyl groups and the propanoate backbone. The aromatic protons will appear in the 7.2-7.4 ppm region. The benzylic methylene (B1212753) protons (-CH₂-O-) of the two benzyl groups will likely appear as singlets or complex multiplets between 4.5 and 5.2 ppm. The two methylene groups of the propanoate chain (-CH₂CH₂-) will present as two triplets around 2.7 ppm and 3.8 ppm, respectively, due to coupling with each other.

¹³C NMR: The carbon-13 spectrum will confirm the presence of all 17 carbon atoms. Key signals include the ester carbonyl carbon (~171 ppm), the aromatic carbons (~127-138 ppm), and the aliphatic carbons of the benzyloxy and propanoate groups (~66-73 ppm for C-O and ~34-68 ppm for the propanoate chain).

Conformational and Dynamic Studies: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the three-dimensional structure and conformational preferences of the molecule in solution. NOESY detects through-space interactions between protons that are close to each other, which can help determine the relative orientation of the two benzyl groups and the flexible propanoate chain.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

Assignment (¹H NMR) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (2x Ph-H)7.25 – 7.40Multiplet (m)10H
Benzyl Ester Methylene (C₆H₅CH₂ O-C=O)~5.15Singlet (s)2H
Benzyl Ether Methylene (C₆H₅CH₂ O-CH₂)~4.55Singlet (s)2H
Propanoate Methylene (-O-CH₂ -CH₂)~3.80Triplet (t)2H
Propanoate Methylene (-CH₂-CH₂ -C=O)~2.75Triplet (t)2H
Assignment (¹³C NMR) Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (-C =O)~171.5
Aromatic C (Quaternary, 2x)~137.5, ~136.0
Aromatic CH (10x)~127.5 – 128.8
Benzyl Ether Methylene (-O-C H₂-Ph)~73.0
Propanoate Methylene (-O-C H₂-CH₂)~68.0
Benzyl Ester Methylene (-C=O-O-C H₂)~66.5
Propanoate Methylene (-CH₂-C H₂-C=O)~34.5

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Accurate mass measurement, typically performed using high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap analyzers, provides the elemental composition of the parent molecule and its fragments, confirming the molecular formula C₁₇H₁₈O₃.

The fragmentation pathways of this compound are highly dependent on the ionization technique employed.

Electron Ionization (EI): Commonly used in Gas Chromatography-Mass Spectrometry (GC-MS), EI is a high-energy ionization method that produces numerous fragments. The primary fragmentation event for this compound is the cleavage of the benzylic C-O bonds. The most characteristic and abundant fragment is the tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, resulting from the stable benzyl cation. Other significant fragments arise from the loss of the benzyl group (C₇H₇) or the benzyloxy group (C₇H₇O).

Electrospray Ionization (ESI): A soft ionization technique used in Liquid Chromatography-Mass Spectrometry (LC-MS), ESI typically generates protonated molecules [M+H]⁺ (m/z 271.13) or adducts with sodium [M+Na]⁺ (m/z 293.11) or potassium [M+K]⁺ (m/z 309.10). Tandem MS (MS/MS) experiments on the precursor ion can induce fragmentation, which often involves the neutral loss of benzyl alcohol (108.06 Da) or the cleavage of the ester bond.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion/Fragment Formula Calculated Accurate Mass (Da) Common Technique Description
[M]⁺˙C₁₇H₁₈O₃270.1256EIMolecular Ion
[M+H]⁺C₁₇H₁₉O₃⁺271.1329ESIProtonated Molecule
[M+Na]⁺C₁₇H₁₈O₃Na⁺293.1148ESISodium Adduct
[C₇H₇]⁺C₇H₇⁺91.0542EI, ESI-MS/MSTropylium Ion (Benzyl Cation)
[M-C₇H₇]⁺C₁₀H₁₁O₃⁺179.0699EILoss of Benzyl Radical
[M-C₇H₇O]⁺C₁₀H₁₁O₂⁺163.0754EILoss of Benzyloxy Radical

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide information about the vibrational modes of the functional groups within this compound, serving as a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically observed between 1735 and 1750 cm⁻¹. spectroscopyonline.com The presence of two distinct C-O stretching vibrations is also characteristic of esters, appearing as strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com Aromatic C-H stretching vibrations are visible above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoate chain and methylene bridges appear just below 3000 cm⁻¹.

Raman Spectroscopy: While some vibrational modes are active in both IR and Raman, Raman spectroscopy is particularly sensitive to non-polar bonds. The symmetric stretching of the benzene (B151609) rings gives rise to strong Raman signals. The C=O stretch is also observable, though typically weaker than in the IR spectrum. The non-polar C-C bonds of the aromatic rings and the aliphatic backbone produce distinct signals that are complementary to the IR data.

Table 2: Key Vibrational Modes for this compound

Vibrational Mode Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Intensity
C-H Stretch (Aromatic)Benzene Ring3100-30003100-3000Medium-Weak
C-H Stretch (Aliphatic)-CH₂-2980-28502980-2850Medium
C=O StretchEster1750-17351750-1735Strong (IR), Medium (Raman)
C=C Stretch (Aromatic)Benzene Ring1600, 14501600, 1450Medium, Strong (Raman)
C-O StretchEster & Ether1300-10001300-1000Strong (IR)

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The chromophores in this compound are the two isolated benzene rings. These rings are not in conjugation with the carbonyl group or with each other. Consequently, the UV-Vis spectrum is expected to resemble that of a substituted benzene.

The primary electronic transitions are the π → π* transitions of the benzene rings. A strong absorption band, known as the E₂-band, is expected around 200-220 nm. A weaker, fine-structured band, the B-band, characteristic of benzenoid systems, is anticipated around 250-270 nm. The lack of extended conjugation results in a relatively simple spectrum and lower absorption maxima compared to compounds with conjugated aromatic systems.

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures containing this compound.

LC-MS and GC-MS Method Optimization for Trace Analysis and Impurity Profiling

GC-MS: Due to its volatility, this compound is well-suited for GC-MS analysis.

Method Optimization: A typical method would employ a low-to-mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5). The oven temperature program would start at a low temperature to resolve volatile impurities and then ramp up to elute the main compound and any heavier byproducts.

Impurity Profiling: This technique is ideal for identifying and quantifying impurities such as residual starting materials (benzyl alcohol, 3-hydroxypropanoic acid derivatives) or byproducts from synthesis. The mass spectrometer can identify these components based on their unique fragmentation patterns.

LC-MS: LC-MS is the preferred method for analyzing the compound in complex, non-volatile matrices or for thermally labile impurities.

Method Optimization: Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is standard. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), often with a small amount of formic acid to improve peak shape and ionization, is effective.

Trace Analysis: For quantifying trace levels, tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. By monitoring a specific precursor-to-product ion transition (e.g., m/z 271.1 -> 91.1), the method can achieve very low limits of detection (LOD) and quantification (LOQ), even in complex sample matrices. nih.gov

GC-IR and LC-NMR Coupling for Enhanced Structural Information

GC-IR: Gas Chromatography-Infrared (GC-IR) spectroscopy provides real-time IR spectra of compounds as they elute from the GC column. tajhizkala.ir This technique is highly valuable for distinguishing between structural isomers that may produce identical or very similar mass spectra. oup.comspectra-analysis.com For instance, if an isomeric impurity with a different substitution pattern on the benzene ring were present, GC-MS might not differentiate it from the target compound, but GC-IR could easily distinguish them based on differences in their C-H out-of-plane bending vibrations in the fingerprint region.

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents one of the most powerful tools for unambiguous structure elucidation directly from a complex mixture, eliminating the need for tedious offline isolation. acs.orgglobalresearchonline.net

Modes of Operation: LC-NMR can be operated in on-flow, stopped-flow, or loop-collection modes. globalresearchonline.netresearchgate.net For a detailed structural analysis of an impurity co-eluting with the main peak, the stopped-flow mode allows for the acquisition of advanced two-dimensional NMR experiments (e.g., COSY, HSQC) on the trapped peak, providing definitive connectivity information. nih.gov

Challenges: Key challenges include the inherent low sensitivity of NMR and the need for deuterated solvents in the mobile phase, though modern techniques and hardware advancements continue to mitigate these issues. researchgate.netnih.gov

Quantitative Analytical Method Validation for this compound in Complex Matrices

For the reliable quantification of this compound, particularly in regulated environments or for trace-level analysis, the chosen analytical method (e.g., LC-MS/MS) must be fully validated. The validation process ensures that the method is suitable for its intended purpose and provides consistently accurate and precise results. The validation protocol typically assesses the following parameters:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity and Range: Demonstrating a direct proportional relationship between the analyte concentration and the instrumental response over a defined concentration range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments in a representative matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Method

Parameter Example Specification
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Accuracy (% Recovery) 90% - 110% at three concentration levels
Precision (%RSD) Repeatability: < 5%; Intermediate Precision: < 10%
LOD 0.3 ng/mL
LOQ 1.0 ng/mL
Selectivity No significant interference at the retention time of the analyte

Theoretical and Computational Chemistry Studies of Benzyl 3 Benzyloxy Propanoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of Benzyl (B1604629) 3-(benzyloxy)propanoate

Quantum mechanical calculations are fundamental tools for investigating the electronic structure and inherent reactivity of molecules at the atomic level. For a molecule like Benzyl 3-(benzyloxy)propanoate, QM methods can provide insights into its geometry, stability, and electronic properties, which govern its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations for this compound would typically be employed to explore its conformational landscape. The molecule possesses significant flexibility due to several rotatable single bonds: the C-C bonds in the propanoate backbone and the C-O bonds of the ether and ester groups.

A conformational search would identify various low-energy structures (local minima) on the potential energy surface. For each stable conformer, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can precisely determine its optimized geometry. nih.gov The relative energies of these conformers indicate their population at thermal equilibrium.

Furthermore, frequency calculations are performed on the optimized geometries. These calculations serve two purposes: first, to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's vibrational spectrum (Infrared and Raman). Theoretical vibrational spectra from DFT studies on related benzoic acid derivatives have shown good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energies and electronic properties.

For this compound, high-accuracy ab initio calculations could be used to refine the relative energies of the most stable conformers previously identified by DFT. They are also invaluable for studying reaction energetics, such as the energy barriers for bond rotation or the thermodynamics of potential decomposition pathways. These methods provide benchmark data against which less computationally expensive methods like DFT can be compared and validated.

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests high polarizability and high chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich benzene (B151609) rings and the oxygen atoms, while the LUMO would likely be distributed over the carbonyl group and the aromatic systems. DFT studies on a related benzyl ester, benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, showed the HOMO and LUMO to be localized across the aromatic ring systems. nih.gov

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show significant negative potential around the carbonyl and ether oxygen atoms, making them sites for interaction with electrophiles or Lewis acids. The benzylic and other hydrogen atoms would exhibit positive potential.

Table 1: Illustrative Quantum Chemical Descriptors Calculated via DFT (Note: These are representative values based on studies of similar organic molecules and are not specific experimental or calculated data for this compound)

Parameter Description Typical Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies 4.0 to 6.0 eV
Electronegativity (χ) Tendency to attract electrons 3.5 to 5.0 eV
Chemical Hardness (η) Resistance to change in electron distribution 2.0 to 3.0 eV

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior at the atomic level. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational space and understanding its interactions with its environment, such as a solvent or a biological receptor.

Simulations of benzyl alcohol and benzyl alkyl ethers in model bilayers have demonstrated how these molecules orient themselves and interact with their surroundings. nih.govacs.org An MD simulation of this compound would reveal the preferential conformations adopted in a given solvent. It would also show the dynamics of the two benzyl groups—whether they interact with each other (π-stacking) or extend away from the molecular core. Such simulations can also elucidate the nature of intermolecular interactions, for instance, by calculating the radial distribution functions between the molecule's oxygen atoms and hydrogen atoms of a protic solvent, revealing the extent of hydrogen bonding. nih.gov

Chemoinformatics and Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound and its Analogues

Chemoinformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Reactivity Relationship (QSRR) is a chemoinformatic technique used to build models that correlate molecular structure with chemical reactivity or other properties.

A QSRR model for this compound and its analogues could be developed if a dataset of experimental measurements for a specific property (e.g., reaction rates, chromatographic retention times) were available. The process involves:

Descriptor Calculation: Calculating a large number of numerical descriptors (e.g., topological, electronic, steric) for each molecule in the series.

Model Building: Using statistical methods or machine learning algorithms to create a mathematical equation linking a subset of these descriptors to the observed property.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Such models are powerful for predicting the properties of new, unsynthesized analogues and for providing insights into the molecular features that govern the property of interest.

Reaction Pathway Modeling and Transition State Analysis for this compound Synthesis and Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. The synthesis of this compound typically involves the esterification of 3-(benzyloxy)propanoic acid with benzyl alcohol. Quantum mechanical methods can be used to model this reaction pathway.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for the reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics. For instance, a combined DFT and MD simulation study on the hydrolysis of dibenzyl ether—a reverse reaction of ether formation—successfully estimated kinetic parameters and rationalized the role of the solvent. researchgate.net Similarly, DFT studies on the synthesis of other propanoic acid derivatives have been used to identify the key reactive electrophilic species in the reaction. mdpi.com

For this compound, modeling could compare different catalytic mechanisms (e.g., acid-catalyzed vs. base-catalyzed esterification) to determine the most energetically favorable route. It could also be used to study potential side reactions or subsequent transformations, such as the oxidation of the benzyl ether moiety to a benzoate (B1203000) ester. rsc.orgnih.gov

Applications and Functional Roles of Benzyl 3 Benzyloxy Propanoate in Specialized Chemical and Material Sciences

Benzyl (B1604629) 3-(benzyloxy)propanoate as a Versatile Building Block in Complex Organic Synthesis

The molecular architecture of Benzyl 3-(benzyloxy)propanoate, featuring protected hydroxyl and carboxyl groups, renders it a stable and versatile intermediate in multi-step synthetic sequences. The benzyl groups serve as effective protecting groups that can be selectively removed under specific conditions, allowing for the sequential functionalization of the propanoate backbone.

Role in Natural Product Total Synthesis as a Chiral or Achiral Intermediate

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, the application of structurally similar building blocks is well-established. For instance, derivatives such as (S)-3-(benzyloxy)-2-hydroxypropanoic acid are employed as key chiral intermediates in the synthesis of complex molecules. The strategic use of benzyl protection is a common theme in the synthesis of natural products like heliannuol K and the sex pheromone of the western corn rootworm. jst.go.jporgsyn.org

In these syntheses, the benzyloxy group provides crucial protection of a hydroxyl functional group, preventing its unwanted reaction while other parts of the molecule are being modified. The stability of the benzyl ether under a variety of reaction conditions, coupled with its reliable removal through methods like catalytic hydrogenation, makes it an ideal choice for complex synthetic pathways. Given these precedents, this compound can be considered a valuable achiral building block for the synthesis of natural products that require a three-carbon chain with differentiated oxygen functionalities.

A hypothetical synthetic application could involve the selective deprotection of one of the benzyl groups, followed by further chemical transformation to introduce additional complexity, ultimately leading to a key fragment of a natural product.

Application in the Synthesis of Non-Clinical Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates often requires the use of robust and versatile building blocks. This compound and its derivatives are well-suited for this role. The related compound, 3-(benzyloxy)propanoic acid, is a known reagent in the synthesis of various organic compounds, including those destined for pharmaceutical applications. bldpharm.com Similarly, chiral derivatives like (S)-3-(benzyloxy)-2-hydroxypropanoic acid are recognized as important intermediates in drug development.

The utility of these compounds lies in their ability to introduce a protected three-carbon chain into a larger molecule. This is particularly relevant in the development of non-clinical pharmaceutical candidates where extensive structure-activity relationship (SAR) studies are conducted. The benzyl protecting groups in this compound allow for the unmasking of the hydroxyl and carboxylic acid functionalities at desired stages of a synthesis, enabling the creation of a library of analogues for biological screening. For example, a patent for certain pharmaceutical intermediates describes methods for their preparation that involve reactions of hexahydroazepino[4,5-b]indole-5-carboxylate with various reagents, a process where a molecule like this compound could potentially be utilized after some modifications. google.com

Related Compound Application in Pharmaceutical Synthesis Reference
(S)-3-(Benzyloxy)-2-hydroxypropanoic acidKey intermediate in prodrug development and for nanoparticle formulations.
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoateListed as a bulk drug intermediate. echemi.com echemi.com
3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)propanoic acidA clinical candidate for which various synthetic methods are being developed, some involving benzyl-protected intermediates. thieme-connect.com thieme-connect.com

Use in Agrochemical Precursor Development and Analogues

The principles that make this compound valuable in pharmaceutical synthesis are also applicable to the development of new agrochemicals. The synthesis of novel herbicides, insecticides, and fungicides often involves the exploration of new chemical scaffolds. Structurally related compounds, such as (R)-Methyl 2-(benzyloxy)propanoate, are noted for their use as versatile intermediates in the preparation of agrochemicals.

The development of agrochemical analogues frequently requires the systematic modification of a lead compound to optimize its biological activity and environmental profile. The protected functional groups of this compound provide a platform for such modifications. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. Similarly, the benzyl ether can be cleaved to reveal a hydroxyl group, which can be further functionalized. This allows for the generation of a diverse set of analogues for screening. The synthesis of some agrochemicals has been shown to involve benzyl groups and glycol or glycerol (B35011) fragments, indicating the relevance of the structural motifs present in this compound. dokumen.pub

This compound in Polymer Chemistry and Advanced Material Science

The presence of two benzyl groups and an ester linkage in this compound also opens up possibilities for its use in polymer chemistry and material science. These functionalities can be exploited to incorporate specific properties into polymers or to initiate polymerization reactions.

Monomer or Initiator for Specialty Polyesters and Polyethers

This compound can potentially serve as a monomer in the synthesis of specialty polyesters. Through transesterification reactions, the benzyl ester group can be incorporated into a polymer backbone. The pendant benzyloxypropyl group would then act as a side chain, influencing the physical and chemical properties of the resulting polyester (B1180765). For example, the presence of the benzyl ether side chains could enhance the thermal stability or modify the solubility of the polymer.

Furthermore, derivatives of this compound have been investigated as initiators in polymerization reactions. For example, benzylpyrazinium salts have been shown to act as photo-initiators for the polymerization of epoxide monomers to form polyethers. nih.gov Another study describes the use of benzyl 2,2'-bis(hydroxymethyl)propionate as an initiator for the ring-opening polymerization of functional cyclic esters. researchgate.net A novel initiator for atom transfer radical polymerization (ATRP), [5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl-2-bromo-2-methylpropanoate, which contains a benzyloxy group, has also been synthesized and successfully used to polymerize styrene (B11656) and methyl methacrylate. ut.ac.ir These examples suggest that with appropriate modification, this compound could be converted into an effective initiator for various polymerization processes, including those for producing specialty polyethers. A patent also describes ultraviolet radiation absorbing polyethers synthesized from monomers that can include benzyl groups. google.com

Related Compound/Concept Role in Polymerization Resulting Polymer Reference
[5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl-2-bromo-2-methylpropanoateInitiator for Atom Transfer Radical Polymerization (ATRP)Polystyrene, Poly(methyl methacrylate) ut.ac.ir
Benzyl 2,2'-bis(hydroxymethyl)propionateInitiator for Ring-Opening PolymerizationFunctionalized Polyesters researchgate.net
Benzylpyrazinium SaltsPhoto-initiator for Cationic PolymerizationPolyethers from Epoxide Monomers nih.gov
Hydroxylamine estersPolymerization initiatorsVarious polymers from ethylenically unsaturated monomers google.comgoogle.com

Modifiers or Additives in Polymer Formulations for Performance Enhancement

While direct evidence of this compound being used as a polymer additive is scarce, its chemical structure suggests potential applications as a modifier. The two benzyl groups could act as plasticizers in certain polymer matrices, increasing flexibility and processability. The ester and ether linkages might also provide compatibility with a range of polymer types.

In a broader context, various organic molecules are used as performance-enhancing additives in polymers. npap.co.uk These can include stabilizers, antioxidants, and processing aids. While this compound itself is not a classical example of these, its derivatives could potentially be designed to fulfill such roles. For example, the introduction of sterically hindered phenol (B47542) groups onto the benzyl rings could impart antioxidant properties. The field of polymer additives is vast, with many specialized molecules designed for specific functions. npap.co.uk

Precursor for the Synthesis of Dendrimers and Hyperbranched Polymers

While this compound is a potential building block for complex polymers due to its ester and ether functionalities, current research literature does not extensively document its direct use as a primary monomer for the synthesis of dendrimers and hyperbranched polymers.

Research into hyperbranched and dendritic polymers often utilizes related, more reactive starting materials. For instance, the synthesis of polyamidoamine (PAMAM) dendrimers and other complex dendritic structures frequently employs benzyl acrylate (B77674) as a key reactant. researchgate.netchemrxiv.orgresearchgate.net The core structures are often built through Michael additions of amines to acrylate esters, followed by further chemical modifications. researchgate.netchemrxiv.org Similarly, the synthesis of Janus-type dendrimers has been accomplished using derivatives like benzyl 3-(bis(2-hydroxyethyl)amino)propanoate, which is synthesized from benzyl acrylate and diethanolamine. arkat-usa.org Other approaches to hyperbranched polyethers have involved monomers such as 3,5-bis[(pentafluorobenzyl)oxy]benzyl alcohol or structures derived from 3-(benzyloxy)-1,2-propanediol. instras.com

Although this compound itself is not cited as a direct precursor in these syntheses, its structure is fundamentally related to these processes. It can be formed by the Michael addition of benzyl alcohol to benzyl acrylate, suggesting its potential integration into similar polymerization schemes, though specific examples are not prevalent in the reviewed literature.

Role of this compound in Catalytic Reactions (e.g., as a substrate in novel transformations)

This compound has been utilized as a model substrate to investigate novel catalytic transformations, specifically the retro-oxa-Michael reaction. chemrxiv.orgresearchgate.netresearchgate.net This reaction involves the cleavage of a carbon-oxygen bond formed during an oxa-Michael addition, offering a pathway for dynamic covalent chemistry and the development of adaptable materials. chemrxiv.org

In one study, this compound was reacted with allyl alcohol at elevated temperatures to study alcohol exchange. researchgate.netresearchgate.net The reaction demonstrated that the compound can undergo two competing processes: a retro-oxa-Michael reaction, where the benzyloxy group is cleaved and replaced by an allyloxy group, and a transesterification reaction, where the benzyl ester is converted to an allyl ester. researchgate.net The research explored the efficacy of different catalysts and reaction conditions for these transformations.

The experiments showed that strong Brønsted bases are effective catalysts. researchgate.net The choice of catalyst and temperature was found to influence the reaction pathway and product distribution. chemrxiv.orgresearchgate.net

Catalytic Reaction Conditions for this compound
CatalystTemperature (°C)Observed ReactionsReference
Potassium Hydroxide (B78521) (KOH)80 - 180Retro-oxa-Michael (alcohol exchange) and Transesterification researchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)140Retro-oxa-Michael (alcohol exchange) and Transesterification researchgate.net

These findings are significant for the field of dynamic covalent chemistry, where reversible reactions are harnessed to create materials that can be reprocessed or repaired. chemrxiv.org

Biotransformation and Enzymatic Studies of this compound (in vitro or non-human systems)

While direct enzymatic or microbial studies on this compound are not extensively reported, the biotransformation potential of the compound can be inferred from research on its constituent functional groups: a benzyl ester and a benzyl ether.

The benzyl ester linkage in this compound is a primary target for enzymatic hydrolysis. Hydrolases, particularly esterases and lipases, are enzymes that catalyze the cleavage of ester bonds. thieme-connect.de These enzymes are widely used in biocatalysis for their high selectivity and ability to function under mild conditions. thieme-connect.denih.gov

Lipases are known to catalyze the hydrolysis of a wide variety of esters, including those with bulky groups like benzyl esters. researchgate.netresearchgate.net The general mechanism involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in the enzyme's active site that attacks the carbonyl carbon of the ester, leading to its cleavage into a carboxylic acid and an alcohol. thieme-connect.deresearchgate.net Therefore, it is expected that esterases or lipases would hydrolyze this compound to 3-(benzyloxy)propanoic acid and benzyl alcohol. This type of selective hydrolysis is a common strategy in the synthesis of complex pharmaceutical intermediates. researchgate.net

Beyond simple hydrolysis, biocatalysis offers routes for various chemical modifications. However, specific studies detailing the biocatalytic derivatization of this compound are scarce. The most probable biocatalytic reaction would be the aforementioned hydrolysis of the ester group.

Research has shown that enzymes can be engineered to accept and process substrates containing benzyloxy moieties. For example, noncanonical amino acids like (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid have been successfully incorporated into proteins, demonstrating the compatibility of such structures within biological systems. nih.gov Furthermore, lipase-catalyzed acylation and resolution of molecules containing benzyl groups are established techniques in organic synthesis. utupub.fi These examples suggest that while specific derivatizations of this compound are not documented, its structural motifs are amenable to enzymatic transformations.

The microbial degradation of this compound would likely involve the cleavage of both the ester and the ether linkages. The benzyl ether bond, while generally stable, can be degraded by certain microorganisms.

Studies have shown that various bacteria and fungi can cleave benzyl ether bonds. For example, Rhodococcus sp. strain DEE5151 can degrade dibenzyl ether by oxidizing one of the methylene (B1212753) groups, leading to the formation of benzyl alcohol and benzaldehyde, with subsequent oxidation to benzoic acid. nih.gov Anaerobic degradation is also possible; microbial consortia from bovine rumen have been shown to cleave benzyl ether linkages in lignin (B12514952) model compounds under anaerobic conditions. nih.govoup.comoup.com This suggests that both aerobic and anaerobic microbial environments possess pathways capable of breaking down the benzyl ether portion of the molecule.

Environmental Fate and Degradation Pathways of Benzyl 3 Benzyloxy Propanoate

Hydrolytic Stability and Degradation Kinetics in Aquatic Environments

No specific studies on the hydrolytic stability and degradation kinetics of Benzyl (B1604629) 3-(benzyloxy)propanoate in aquatic environments were found in the reviewed literature. However, the presence of an ester linkage suggests that the compound is susceptible to hydrolysis.

Esters can undergo hydrolysis, a reaction with water, which can be catalyzed by acids or bases. chemguide.co.uk In typical environmental pH conditions (ranging from acidic to slightly alkaline), this process is expected to occur. The hydrolysis of Benzyl 3-(benzyloxy)propanoate would cleave the ester bond, yielding 3-(benzyloxy)propanoic acid and benzyl alcohol. chemguide.co.ukmasterorganicchemistry.com

The rate of hydrolysis is dependent on various factors, including pH, temperature, and the presence of catalysts. Generally, ester hydrolysis is significantly faster under alkaline conditions (saponification) than in neutral or acidic water. chemguide.co.ukmasterorganicchemistry.com Without experimental data, the half-life of this compound in aquatic environments cannot be determined.

Photodegradation Mechanisms and Photoproduct Formation

Specific data on the photodegradation of this compound is not available. The potential for photodegradation would depend on the compound's ability to absorb light in the environmentally relevant UV spectrum (wavelengths >290 nm). The presence of two benzene (B151609) rings in the molecule suggests it may absorb UV radiation.

Photodegradation could proceed through several mechanisms:

Direct Photolysis: If the molecule absorbs sufficient light energy, it could lead to the cleavage of the ester or ether bonds. Studies on other benzyl esters have shown that they can undergo photodegradation. researchgate.netsioc-journal.cn

Indirect Photolysis: The compound could be degraded by reacting with photochemically generated reactive species in the water, such as hydroxyl radicals. guidechem.com

The potential photoproducts would likely include 3-(benzyloxy)propanoic acid, benzyl alcohol, benzaldehyde, and benzoic acid, resulting from the cleavage and subsequent oxidation of the initial molecule.

Microbial Biodegradation Pathways and Bioremediation Potential

There is no information available on the microbial biodegradation of this compound. However, the compound is composed of structural motifs (benzyl ether, ester, aromatic rings) that are known to be biodegradable. Microorganisms possess a vast array of enzymes capable of cleaving ester and ether bonds and degrading aromatic compounds. nih.govnih.govmdpi.com

The initial step in biodegradation would likely be the enzymatic hydrolysis of the ester bond by esterases, which are common in many microorganisms. This would result in the formation of 3-(benzyloxy)propanoic acid and benzyl alcohol.

Aerobic Degradation Studies

No aerobic degradation studies for this compound have been reported. However, its likely initial degradation product, benzyl alcohol, is known to be readily biodegradable under aerobic conditions. europa.eunih.gov Bacteria isolated from soil have been shown to degrade benzyl alcohol. europa.eu The aerobic degradation of 3-(benzyloxy)propanoic acid would likely proceed via the cleavage of the benzyl ether bond, followed by the degradation of the resulting propanoic acid derivative and benzyl alcohol. The benzene rings would likely be hydroxylated by dioxygenases and subsequently undergo ring cleavage, eventually leading to mineralization (conversion to CO2 and water). nih.gov

Anaerobic Transformation Pathways

No anaerobic transformation studies for this compound have been reported. Under anaerobic conditions, the degradation pathway would be different. Benzyl alcohol can be biodegraded under anaerobic conditions. europa.eu The aromatic rings of the degradation products would likely be converted to a central intermediate like benzoyl-CoA, which is then further degraded through a series of reduction and ring-opening reactions. d-nb.info The complete mineralization under anaerobic conditions is possible but generally occurs at a slower rate than aerobic degradation.

Adsorption, Leaching, and Mobility Characteristics in Soil Systems

Specific data on the adsorption, leaching, and mobility of this compound in soil are not available. The mobility of an organic compound in soil is often predicted based on its organic carbon-water (B12546825) partition coefficient (Koc). This value is not known for the target compound.

The compound's structure, containing two benzyl groups, suggests it is relatively hydrophobic, which would imply a tendency to adsorb to the organic matter in soil. mdpi.comnih.gov This adsorption would reduce its mobility and potential for leaching into groundwater. However, without experimental data, its mobility classification remains speculative. For comparison, benzyl alcohol has a low calculated Koc value, suggesting high mobility in soil. nih.govredox.com The mobility of 3-(benzyloxy)propanoic acid would depend on its dissociation constant (pKa) and the soil pH. In its anionic form, it would be more mobile.

Ecotoxicological Considerations and Environmental Impact of this compound and its Degradation Products (Excluding Human Toxicity)

There is no ecotoxicological information available for this compound or its primary degradation product, 3-(benzyloxy)propanoic acid. lookchem.comnih.gov Therefore, a risk assessment cannot be performed.

For the other likely degradation product, benzyl alcohol , some ecotoxicity data is available.

Table 1: Ecotoxicity of Benzyl Alcohol

Test Organism Endpoint Value Exposure Time Reference
Fish (Pimephales promelas) LC50 460 mg/L 96 h redox.com
Crustacea (Daphnia magna) EC50 230 mg/L 48 h redox.com
Algae (Pseudokirchneriella subcapitata) EC50 770 mg/L 72 h redox.com

LC50: Lethal concentration for 50% of the test organisms. EC50: Effective concentration for 50% of the test organisms. NOEC: No observed effect concentration.

The data indicates that benzyl alcohol has a relatively low acute toxicity to aquatic organisms. The bioconcentration factor (BCF) for benzyl alcohol is calculated to be low (1.37), suggesting it has a low potential for bioaccumulation in organisms. redox.com

The environmental impact of this compound itself is unknown. If the compound is persistent, it could pose a long-term risk to the environment. However, based on its chemical structure, it is more likely to degrade into substances like benzyl alcohol and 3-(benzyloxy)propanoic acid. While benzyl alcohol appears to have low ecotoxicity, the lack of data for 3-(benzyloxy)propanoic acid prevents a complete assessment of the environmental impact of the parent compound's degradation.

Future Directions and Emerging Research Avenues for Benzyl 3 Benzyloxy Propanoate

Development of Next-Generation Sustainable and Resource-Efficient Synthetic Routes

The synthesis of esters, including Benzyl (B1604629) 3-(benzyloxy)propanoate, is undergoing a transformation guided by the principles of green chemistry, which prioritize atom economy, waste reduction, and energy efficiency. nih.govsophim.com Traditional esterification methods often rely on homogeneous acid catalysts like sulfuric acid, which can cause equipment corrosion and generate difficult-to-treat waste. mdpi.com Future research is focused on overcoming these limitations through the development of sustainable and resource-efficient synthetic strategies.

Key areas of investigation include:

Heterogeneous Catalysis: The use of solid acid catalysts represents a significant step forward. Materials such as sulfonic resins (e.g., Dowex H+), zeolites, and sulfonated carbons are non-corrosive, environmentally friendly, and easily separated from the reaction mixture, allowing for their recovery and reuse. mdpi.comacs.orgnih.gov This simplifies product purification and minimizes waste streams. mdpi.com

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, where one of the reactants acts as the solvent, is gaining traction. organic-chemistry.org Additionally, the use of green solvents can reduce environmental pollution and production costs. researchgate.net

The following table provides a comparative overview of traditional versus emerging sustainable esterification methods.

FeatureTraditional Method (e.g., Fischer Esterification)Emerging Sustainable Methods
Catalyst Type Homogeneous (e.g., H₂SO₄, HCl)Heterogeneous (e.g., zeolites, sulfonic resins), Biocatalysts (enzymes)
Catalyst Reusability Difficult; often neutralized and discardedHigh; easily separated and recycled
Corrosivity HighLow to negligible
Byproducts/Waste Acidic waste streams, salt formationMinimal; often only water
Reaction Conditions Often high temperatures with water removalMilder conditions, solvent-free options
Environmental Impact Moderate to highLow

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The pursuit of highly selective chemical transformations is a central theme in modern organic synthesis, aiming to maximize the production of the desired product while minimizing side reactions and purification efforts. For Benzyl 3-(benzyloxy)propanoate, research into novel catalytic systems is opening up new possibilities for its synthesis and functionalization.

Emerging catalytic frontiers include:

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving immiscible phases. It employs a catalyst, typically a quaternary ammonium (B1175870) salt, to shuttle a reactant from an aqueous phase to an organic phase where the reaction occurs. mdpi.comtandfonline.com This method allows for esterification under mild conditions, often resulting in high yields, high selectivity, and simplified operational processes. mdpi.comphasetransfercatalysis.com

Photocatalysis: Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis. researchgate.net This approach uses light energy to drive chemical reactions via single-electron transfer pathways, enabling a wide range of transformations under exceptionally mild conditions. thieme.denih.gov Photocatalysts, which can be metal complexes or organic dyes, can initiate reactions that are inaccessible through traditional thermal methods. nih.govrsc.org The reduction of esters to alcohols using novel photocatalysts has been demonstrated, highlighting the potential for new transformations. sciencedaily.com

Enzymatic Catalysis: Biocatalysis, particularly the use of enzymes like lipases, offers unparalleled selectivity. mdpi.commdpi.com Lipases can catalyze esterification in low-water environments with high efficiency and under mild conditions. mdpi.com This approach is considered highly environmentally friendly and is a key component of sustainable chemical production. science.gov

Advanced Metallic Catalysts: Recent innovations include the development of bimetallic catalysts, such as rhodium-ruthenium (RhRu) bimetallic oxide clusters. These catalysts can facilitate cross-dehydrogenative coupling reactions using molecular oxygen as the sole oxidant, with water as the only byproduct, representing a highly sustainable and atom-economical approach to ester synthesis. labmanager.com

The table below summarizes the features of these novel catalytic systems.

Catalytic SystemEnergy SourceKey AdvantagesPotential Application for this compound
Phase-Transfer Catalysis (PTC) ThermalMild conditions, high yield, suitable for multiphase systemsEfficient synthesis from a carboxylate salt and benzyl halide
Photocatalysis Visible LightExtremely mild conditions, unique reactivity, high selectivityNovel functionalization reactions, C-H activation
Enzymatic Catalysis Thermal (Mild)Unmatched chemo-, regio-, and stereoselectivity, biodegradableHighly selective synthesis, resolution of chiral analogues
Bimetallic Oxide Clusters ThermalUse of O₂ as a green oxidant, high atom economy, water as byproductDirect synthesis via C-H bond activation

Integration of this compound in Advanced Functional Materials Design

This compound and its derivatives are valuable monomers for the creation of advanced functional polymers with applications in biomedicine and materials science. The benzyl and benzyloxy groups can serve as robust protecting groups that can be selectively removed to unmask reactive functionalities.

A key research direction is the synthesis of functional poly(lactide) (PLA) copolymers. nih.gov In this strategy, a monomer analogous to this compound is copolymerized with lactide. The resulting polymer contains pendant benzyloxy groups along its backbone. The process unfolds as follows:

Copolymerization: The benzyl-protected monomer is incorporated into a polyester (B1180765) chain, typically through ring-opening polymerization. nih.gov

Debenzylation: The benzyl ether protecting groups are subsequently removed, often through catalytic hydrogenolysis, to expose pendant hydroxyl (-OH) groups. nih.gov

Functionalization: These newly available hydroxyl groups serve as reactive handles for attaching a wide variety of molecules, such as peptides, drugs, or imaging agents. For instance, tethering an RGD peptide sequence has been shown to enhance the adhesion of epithelial cells, creating a biofunctional material suitable for tissue engineering scaffolds. nih.gov

This approach allows for the fabrication of a versatile class of biodegradable and biocompatible materials. nih.gov Furthermore, the poly(benzyl ether) backbone itself is being explored for creating novel materials. Research into self-immolative polymers (SIPs) based on poly(benzyl ether)s demonstrates that these materials can be designed to depolymerize completely upon exposure to a specific trigger. acs.orgacs.org This "on-demand" degradation is a highly sought-after property for applications in drug delivery and temporary medical devices.

Predictive Computational Modeling for Rational Design of this compound Analogues with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules with desired properties. grnjournal.usgrnjournal.us By leveraging quantum mechanics and high-performance computing, researchers can model complex chemical systems and reaction mechanisms with high accuracy, often circumventing time-consuming and costly trial-and-error experimentation. grnjournal.usnih.gov

For this compound, computational modeling offers several promising avenues:

Mechanism Elucidation: Quantum chemical calculations can map out the entire reaction pathway for the synthesis or transformation of the molecule. This includes identifying transition states and intermediates, which are often difficult to observe experimentally. grnjournal.us

Predicting Reactivity and Energetics: These models can accurately predict reaction energetics, such as activation energies and reaction enthalpies. grnjournal.us This information is crucial for estimating reaction rates and optimizing reaction conditions for higher efficiency.

Rational Design of Analogues: The true power of computational modeling lies in its predictive capabilities. Researchers can design novel analogues of this compound in silico and calculate how structural modifications would impact their chemical reactivity, physical properties, or their behavior as monomers in polymerization. nih.gov This allows for the targeted design of molecules with tailored functionality for specific applications in materials science or as chemical intermediates. quantistry.com

The table below outlines key computational methods and their applications in this context.

Computational MethodInformation PredictedRelevance to this compound Research
Density Functional Theory (DFT) Molecular structure, reaction energies, transition states, electronic propertiesOptimizing synthesis conditions, predicting reactivity of new analogues
Molecular Dynamics (MD) Conformational changes, polymer chain dynamics, solvent effectsSimulating polymerization processes, predicting material properties
Hybrid QM/MM Methods Reaction mechanisms in large systems (e.g., enzymes)Modeling enzyme-catalyzed synthesis or degradation

Expansion of Ultra-Trace Analytical Methodologies for Environmental Monitoring and Process Control

The push towards more efficient and safer chemical manufacturing necessitates the development of advanced analytical techniques for real-time process monitoring. Simultaneously, a growing awareness of environmental impact requires sensitive methods for detecting trace amounts of chemical compounds and their byproducts in environmental samples.

For the production of this compound, the integration of Process Analytical Technology (PAT) into continuous flow synthesis represents a significant advancement. nih.gov This involves using multiple analytical tools to monitor a reaction as it happens. Key technologies include:

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV/Vis spectroscopy can be used inline to provide real-time data on the concentration of reactants, intermediates, and products. scispace.comresearchgate.net

Chromatographic Methods: Ultra-High-Performance Liquid Chromatography (UHPLC) can be integrated for automated sampling and rapid quantification of complex reaction mixtures. nih.gov

By combining the data streams from these orthogonal techniques with advanced data analysis models, such as deep learning and partial least squares regression, a comprehensive, real-time understanding of the manufacturing process can be achieved. nih.govresearchgate.net This data-driven approach allows for rapid optimization and improved process control.

For environmental monitoring, the focus is on detecting the compound at ultra-trace levels in matrices like water and soil. Future research will likely concentrate on optimizing established, highly sensitive methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the specific detection and quantification of this compound and its potential degradation products.

Interdisciplinary Research on Environmental Impact Mitigation and Bioremediation Strategies

Understanding the environmental fate of this compound is crucial for ensuring its long-term sustainability. Interdisciplinary research combining chemistry, microbiology, and environmental science is needed to assess its potential impact and develop mitigation strategies. Many simple esters are known to be biodegradable, and future studies will likely confirm this for more complex structures. ceon.rs

Key research areas include:

Biodegradation Pathways: The propanoate portion of the molecule is expected to be metabolized by microorganisms. Studies on propionate (B1217596) degradation show that it is often converted into acetate, carbon dioxide, and hydrogen by microbial consortia under anaerobic conditions. nih.govnih.gov The aromatic benzyl groups are likely degraded through separate aerobic pathways, which typically involve ring-opening reactions catalyzed by bacterial enzymes. unesp.br Future research should focus on identifying the specific microbial strains and enzymatic pathways responsible for the complete mineralization of this compound.

Bioremediation Strategies: Once the key degrading microorganisms are identified, they could be harnessed for bioremediation purposes to clean up potential environmental contamination. This involves creating conditions that promote the growth and activity of these beneficial microbes.

The table below outlines potential degradation pathways for the constituent parts of the molecule.

ComponentPotential Degradation PathwayKey IntermediatesMicrobial Group
Propanoate Anaerobic FermentationAcetate, CO₂, H₂Methanogenic Cultures
Benzyl Groups Aerobic OxidationCatechol, ProtocatechuateAerobic Bacteria (e.g., Pseudomonas)

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable chemical building block while ensuring its synthesis and application are aligned with the principles of sustainability and environmental stewardship.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl 3-(benzyloxy)propanoate, and what analytical techniques are used to confirm its structure?

  • Synthetic Routes : The compound is typically synthesized via esterification of 3-(benzyloxy)propanoic acid with benzyl alcohol under acidic or catalytic conditions. For analogous esters, Mitsunobu reactions or coupling reagents like DCC/DMAP are employed to enhance yield .
  • Characterization :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming ester linkages and benzyloxy groups. For example, benzyl protons typically resonate at δ 7.2–7.4 ppm, while ester carbonyls appear near δ 170 ppm in 13C^{13}\text{C} NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular ion peaks (e.g., [M+H]+^+) with precision ≤ 5 ppm error .

Q. What are the recommended storage conditions and handling precautions for this compound in laboratory settings?

  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Desiccants are recommended to avoid moisture absorption .
  • Handling : Use impervious gloves (nitrile or neoprene), chemical goggles, and lab coats. Ensure fume hoods are used during synthesis to minimize inhalation risks .

Q. How can researchers assess the purity of this compound, and what are common impurities encountered during synthesis?

  • Purity Assessment :

  • HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC with FID are standard. Purity thresholds >98% are typical for research-grade material .
    • Common Impurities :
  • Unreacted benzyl alcohol or 3-(benzyloxy)propanoic acid.
  • Hydrolysis byproducts (e.g., free acid) due to moisture exposure during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for this compound across different studies?

  • Methodology :

  • Solvent Effects : Compare data in deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6). For example, ester carbonyl shifts vary by ±0.5 ppm depending on solvent polarity .
  • Concentration Dependence : High concentrations may cause aggregation, altering proton shifts. Dilute samples (≤10 mM) are recommended for reproducibility .
    • Cross-Validation : Use complementary techniques like IR spectroscopy (C=O stretch ~1740 cm1^{-1}) or X-ray crystallography (if crystalline) .

Q. What strategies are effective for optimizing low-yield reactions in the synthesis of this compound, particularly in esterification steps?

  • Catalytic Enhancements :

  • Use DMAP (4-dimethylaminopyridine) to accelerate esterification via nucleophilic catalysis .
  • Explore microwave-assisted synthesis to reduce reaction time and improve efficiency .
    • Side-Reaction Mitigation :
  • Add molecular sieves (3Å) to absorb water and shift equilibrium toward ester formation .
  • Monitor reaction progress via TLC (Rf_f ~0.5 in hexane:EtOAc 3:1) to terminate before byproduct formation .

Q. What role do benzyloxy-protected intermediates play in multi-step organic syntheses, and how does this compound facilitate such processes?

  • Applications :

  • Peptide Synthesis : The benzyl ester group acts as a protecting group for carboxylic acids, enabling selective deprotection under hydrogenolysis (H2_2/Pd-C) or acidic conditions .
  • Cross-Coupling Reactions : Benzyloxy-protected boronic acids (e.g., 4-benzyloxyphenylboronic acid pinacol ester) are used in Suzuki-Miyaura couplings to build complex aryl frameworks .
    • Mechanistic Insight : The steric bulk of the benzyloxy group can influence regioselectivity in nucleophilic substitutions or cycloadditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.